(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFRSWQIFVTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659325 | |
| Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156941-64-9 | |
| Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical transformations, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry. Its structural features, including the fluorine and methyl substitutions on the phenyl ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent synthetic steps.
The primary synthetic route to this compound involves a two-step process commencing from the readily available precursor, 3-fluoro-4-methylaniline. The synthesis is centered around the formation of a diazonium salt intermediate, which is subsequently reduced to the desired hydrazine.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a well-established two-step reaction sequence:
-
Diazotization: 3-Fluoro-4-methylaniline is treated with a nitrosating agent, most commonly sodium nitrite (NaNO₂), in the presence of a strong acid, such as hydrochloric acid (HCl). This reaction, carried out at low temperatures (typically 0-5 °C), converts the primary aromatic amine into a transient diazonium salt, specifically 3-fluoro-4-methylbenzenediazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a common and effective choice. Other reducing agents such as sodium sulfite or zinc powder have also been reported for the synthesis of analogous phenylhydrazines. The reduction reaction cleaves the nitrogen-nitrogen triple bond of the diazonium group and, after acidic workup, yields the stable hydrochloride salt of the target hydrazine.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound, based on established procedures for analogous compounds.
Diazotization of 3-Fluoro-4-methylaniline
Materials:
-
3-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a suspension of 3-fluoro-4-methylaniline (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid and water.
-
The flask is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 3-fluoro-4-methylbenzenediazonium chloride solution. The resulting solution is typically carried forward to the next step without isolation.
Reduction of the Diazonium Salt with Stannous Chloride
Materials:
-
3-Fluoro-4-methylbenzenediazonium chloride solution (from step 3.1)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, a solution of stannous chloride dihydrate (2.0-2.5 eq) in concentrated hydrochloric acid is prepared and cooled in an ice bath.
-
The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at a low temperature, then allowed to warm to room temperature.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is washed with a cold solvent, such as diethyl ether or a minimal amount of cold water, to remove impurities.
-
The final product is dried under vacuum to yield this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of substituted phenylhydrazine hydrochlorides, which can be considered representative for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-methylaniline | N/A |
| Key Reagents | Sodium Nitrite, Stannous Chloride Dihydrate, Hydrochloric Acid | [1] |
| Reaction Temperature (Diazotization) | 0-5 °C | [1] |
| Reaction Temperature (Reduction) | 0-10 °C, then room temperature | [1] |
| Typical Yield | 75-90% | [1] |
| Purity (Crude) | >95% | N/A |
| Purity (Recrystallized) | >98% | N/A |
| Molecular Formula | C₇H₁₀ClFN₂ | N/A |
| Molecular Weight | 176.62 g/mol | N/A |
Visualization of the Synthesis Workflow
The logical flow of the synthesis pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
This in-depth guide provides the essential information for the synthesis of this compound, catering to the needs of researchers and professionals in the field of drug development. The provided protocols and data serve as a solid foundation for the practical execution of this important chemical transformation.
References
An In-Depth Technical Guide to (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
CAS Number: 156941-64-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its application as a versatile building block in the development of pharmacologically active compounds, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted phenylhydrazine derivative. The presence of a fluorine atom and a methyl group on the phenyl ring influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 156941-64-9 | [1][2] |
| Molecular Formula | C₇H₁₀ClFN₂ | [2] |
| Molecular Weight | 176.62 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [3][4] |
| Boiling Point | 225.5°C at 760 mmHg | [] |
| Purity | ≥98% (commercially available) | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3-Fluoro-4-methylaniline. The general methodology involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.[6][7]
This protocol is based on well-established procedures for the synthesis of substituted phenylhydrazine hydrochlorides.[4][6]
Step 1: Diazotization of 3-Fluoro-4-methylaniline
-
Materials:
-
3-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-Fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5°C. The formation of the diazonium salt is observed.[7]
-
Continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the 3-fluoro-4-methyldiazonium salt is used immediately in the next step.
-
Step 2: Reduction of the Diazonium Salt
-
Materials:
-
3-fluoro-4-methyldiazonium salt solution (from Step 1)
-
Stannous Chloride (SnCl₂) dihydrate or Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure using Stannous Chloride:
-
Prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
The this compound will precipitate out of the solution.[4]
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold, saturated salt solution.
-
Dry the product under vacuum to yield this compound.
-
The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water, treating with activated charcoal to remove colored impurities, filtering the hot solution, and then adding concentrated hydrochloric acid to the filtrate and cooling to induce crystallization of the pure hydrochloride salt.[3]
Applications in Drug Development
Hydrazine derivatives are valuable building blocks in medicinal chemistry due to their ability to be converted into a variety of heterocyclic scaffolds.[8] this compound serves as a key precursor for the synthesis of indoles, pyrazoles, and triazoles, many of which exhibit potent biological activities.
A significant application of substituted phenylhydrazines is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[] The Janus Kinase (JAK) family of tyrosine kinases is a particularly important target for the development of therapeutics for autoimmune diseases.[10][11]
The general workflow for utilizing this compound in the synthesis of a potential kinase inhibitor is depicted below.
Caption: General workflow for the synthesis of kinase inhibitors.
The Fischer indole synthesis is a classic and widely used method for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions. Indole scaffolds are prevalent in a vast number of pharmaceuticals.
Caption: Key steps in the Fischer Indole Synthesis.
This reaction pathway allows for the introduction of the 3-fluoro-4-methylphenyl moiety into an indole core, which can then be further elaborated to target specific biological pathways. For instance, various substituted indoles have been investigated as inhibitors of phosphodiesterase type IV (PDE4) and for their anti-inflammatory and analgesic properties.[12][13]
This compound can also react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, another important heterocyclic motif in medicinal chemistry. Furthermore, it can be a precursor for the synthesis of 1,2,4-triazoles. Both pyrazole and triazole derivatives have been explored as kinase inhibitors and for a wide range of other therapeutic applications.
Caption: Synthesis of pyrazole and triazole derivatives.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its utility as a precursor for a variety of heterocyclic systems, including indoles, pyrazoles, and triazoles, makes it a key building block in the development of novel therapeutic agents, especially kinase inhibitors. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working to leverage this compound in their research and development endeavors.
References
- 1. 156941-64-9|this compound|BLD Pharm [bldpharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazine Building Blocks - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure and weight of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key building block in modern medicinal and agrochemical research.
Core Molecular Data
This compound is a substituted arylhydrazine that serves as a versatile precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its fluorinated nature often imparts desirable pharmacokinetic properties to the resulting molecules.
| Property | Value | Reference |
| Molecular Formula | C₇H₉FN₂ · HCl | [1] |
| Molecular Weight | 176.62 g/mol | [1] |
| CAS Number | 156941-64-9 | [1] |
| IUPAC Name | (3-fluoro-4-methylphenyl)hydrazine;hydrochloride | |
| Canonical SMILES | CC1=C(C=C(C=C1)NN)F.Cl | |
| Purity | Typically ≥98% | [1] |
Synthesis and Reactions: The Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a robust method for creating the indole ring system.[2][3] This reaction involves the acid-catalyzed cyclization of the hydrazine with an aldehyde or ketone.[2][3]
Experimental Workflow: Fischer Indole Synthesis
The following diagram outlines the typical workflow for the Fischer indole synthesis using this compound.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Experimental Protocols
Fischer Indole Synthesis of a 6-Fluoro-7-Methyl-Substituted Indole
This protocol is adapted from established procedures for the Fischer indole synthesis with substituted phenylhydrazines.[2]
Materials:
-
This compound (1.0 eq)
-
A suitable ketone or aldehyde (e.g., acetone, 1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
1 M Sodium Hydroxide solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and the selected ketone or aldehyde.
-
Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the carbonyl compound.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure fluorinated indole.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the starting material and the final indole product.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. For the indole product, new signals corresponding to the indole ring protons will appear. The ¹³C NMR will show the expected number of carbon signals, and the ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom. For reference, the ¹H NMR spectrum of the related 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ shows signals for the hydrazine protons around 10.5 and 8.7 ppm and aromatic protons between 6.7 and 7.3 ppm.[4]
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the starting material and the product, confirming their elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
-
Data Analysis: The mass spectrum of this compound should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 141.08. The spectrum of the synthesized indole will show a molecular ion peak corresponding to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Applications in Research and Development
Substituted phenylhydrazines, particularly fluorinated analogues, are of significant interest in drug discovery and agrochemical development. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.[5] The indole scaffold, readily accessible from this compound, is a privileged structure found in a wide range of biologically active molecules, including anti-migraine drugs of the triptan class.[2][3]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]
- 5. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide on the Solubility of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Introduction
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride (CAS No. 156941-64-9) is a substituted hydrazine derivative used as a key building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its physicochemical properties, most notably its solubility in various organic solvents, are critical parameters for reaction optimization, purification, formulation, and process scale-up. As a hydrochloride salt, its solubility profile is governed by the polarity of the solvent, its ability to solvate ions, and the overall molecular structure of the compound.
This technical guide provides an overview of the available solubility data for this compound and outlines a standard experimental protocol for its determination.
Physicochemical Properties
-
Molecular Formula: C₇H₉FN₂ · HCl[1]
-
Molecular Weight: 176.62 g/mol [1]
-
Appearance: Typically an off-white to beige or brownish powder/solid.
-
CAS Number: 156941-64-9[1][]
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Solubility is often determined on an as-needed basis during process development. However, based on the behavior of structurally similar compounds, such as other substituted phenylhydrazine hydrochlorides, a qualitative and predicted solubility profile can be established.
For a closely related compound, 4-Methylphenylhydrazine hydrochloride, qualitative solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol[3]. Another analog, 3-Nitrophenylhydrazine hydrochloride, is soluble in hot water, ethanol, and DMSO[4]. These trends suggest that this compound, as a salt, will exhibit preferential solubility in polar protic and polar aprotic solvents.
Table 1: Predicted and Observed Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Notes |
| Polar Protic | Water | Soluble | The hydrochloride salt form significantly enhances aqueous solubility. Stability can be pH-dependent[4]. |
| Methanol | Soluble | Generally a good solvent for hydrochloride salts. Analog data supports this[3]. | |
| Ethanol | Soluble | Often used for recrystallization of similar compounds, indicating good solubility, especially when heated[4]. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity makes it an effective solvent for many organic salts[3][4]. |
| Acetonitrile | Sparingly Soluble | May require co-solvents or heating to achieve significant dissolution[4]. | |
| Acetone | Sparingly to Insoluble | Lower polarity compared to other polar aprotic solvents. | |
| Non-Polar | Toluene | Insoluble | "Like dissolves like" principle suggests poor solubility of a polar salt in a non-polar solvent. |
| Hexane | Insoluble | Highly non-polar, not suitable for dissolving ionic salts. | |
| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate the ionic components. |
Note: The data in this table is largely predictive and based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining equilibrium solubility is the Saturation Shake-Flask Method .[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with tight-sealing caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, the samples should be centrifuged to ensure clear separation of the supernatant from the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial or a volumetric flask. This step removes any suspended microparticles. A precise dilution of the filtrate may be necessary to bring the concentration within the analytical range of the HPLC.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and any dilution factors, and is typically expressed in units of mg/mL or mol/L.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the saturation shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While specific quantitative solubility data for this compound remains sparse in published literature, a qualitative understanding can be derived from its chemical structure as a hydrochloride salt and by comparison with similar molecules. It is predicted to be soluble in polar solvents like water, methanol, ethanol, and DMSO, with limited solubility in non-polar organic solvents. For drug development and process chemistry applications, it is imperative that solubility is determined experimentally. The shake-flask method detailed in this guide provides a robust and reliable framework for obtaining accurate equilibrium solubility data.
References
A Technical Guide to the Spectroscopic Characterization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Disclaimer: The spectroscopic data presented in this document is representative and intended for illustrative purposes. Actual experimental values may vary.
This guide provides a comprehensive overview of the spectroscopic data for (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the expected data in a structured format.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.3 (broad s) | Singlet | 3H | -NH₃⁺ |
| 8.7 (broad s) | Singlet | 1H | -NH- |
| 7.25 | Doublet of Doublets | 1H | Ar-H |
| 7.15 | Doublet | 1H | Ar-H |
| 6.95 | Doublet | 1H | Ar-H |
| 2.20 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 (d, J ≈ 240 Hz) | Ar-C-F |
| 145.2 | Ar-C-NHNH₂ |
| 132.8 | Ar-C-CH₃ |
| 125.4 | Ar-CH |
| 118.1 (d, J ≈ 20 Hz) | Ar-CH |
| 114.6 (d, J ≈ 25 Hz) | Ar-CH |
| 16.5 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (Hydrazinium salt) |
| 3050 | Medium | Aromatic C-H stretch |
| 2920 | Medium | Aliphatic C-H stretch |
| 1620, 1510 | Strong, Sharp | Aromatic C=C stretch |
| 1250 | Strong, Sharp | C-F stretch |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 140 | 85 | [M - HCl]⁺ (Molecular ion of free base) |
| 125 | 100 | [M - HCl - NH]⁺ |
| 97 | 60 | [M - HCl - NH - C₂H₄]⁺ |
| 77 | 45 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans are acquired.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a 45° pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans are acquired.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: Electron Ionization (EI) is used with an electron energy of 70 eV.
-
Mass Analysis: The generated ions are separated by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
The Rising Potential of Fluorinated Phenylhydrazines in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This technical guide delves into the burgeoning field of fluorinated phenylhydrazines, a class of compounds demonstrating a remarkable breadth of biological activities. From anticancer and antimicrobial to enzyme inhibition, these molecules present a rich scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: A Comparative Overview of Biological Activities
The biological efficacy of fluorinated phenylhydrazines and their derivatives, such as Schiff bases and hydrazones, has been quantified across various assays. The following tables summarize key findings, offering a comparative look at their potency in different therapeutic areas.
Table 1: Anticancer Activity of Fluorinated Phenylhydrazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
| Compound 6 | A549 (Lung) | ATP luminometric | 0.64 | [1] |
| Compound 5 | C6 (Glioma) | MTT | 4.33 ± 1.04 | [2] |
| Compound 5 | A549 (Lung) | MTT | 10.67 ± 1.53 | [2] |
| Compound 10 | C6 (Glioma) | MTT | 12.33 ± 4.93 | [2] |
| Compound 2 | A549 (Lung) | MTT | 24.0 ± 3.46 | [2] |
| Compound 9 | C6 (Glioma) | MTT | 25.33 ± 1.53 | [2] |
| Compound 3 | A549 (Lung) | MTT | 28.0 ± 1.0 | [2] |
| Compound 10 | A549 (Lung) | MTT | 29.67 ± 5.51 | [2] |
| Compound 9 | A549 (Lung) | MTT | 51.5 ± 4.95 | [2] |
| 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide | A549 (Lung) | Not Specified | Selective Cytotoxicity | [2] |
| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon) | Not Specified | 1.9 ± 0.4 µg/mL | [3] |
| Thiobarbiturate-based s-triazine hydrazone | HepG2 (Liver) | Not Specified | 3.8 ± 0.3 µg/mL | [3] |
| Pyrimidine pyrazoline-anthracene derivative | Hep-G2 (Liver) | Not Specified | 5.34 ± 0.21 µg/mL | [4] |
| Pyrimidine pyrazoline-anthracene derivative | Huh-7 (Liver) | Not Specified | 6.13 ± 1.01 µg/mL | [4] |
| Benzo[a]phenazine derivative | Various | MTT | 1.0 - 10 | [5] |
Table 2: Antimicrobial Activity of Fluorinated Phenylhydrazine Derivatives
| Compound Type/ID | Microorganism | Assay Type | MIC (µg/mL) | Citation |
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | Not Specified | 7.81 | [6] |
| Fluorinated benzimidazole (Cmpd 18) | Gram-negative bacteria | Not Specified | 31.25 | [6] |
| N′-Phenylhydrazides (A11) | C. albicans SC5314 | Broth microdilution | 1.9 (MIC80) | [7] |
| N′-Phenylhydrazides (A11) | C. albicans 5272 | Broth microdilution | 3.7 (MIC80) | [7] |
| N′-Phenylhydrazides (A11) | C. albicans 4395 | Broth microdilution | 4.0 (MIC80) | [7] |
| Acetone phenylhydrazone | E. coli, S. aureus, S. typhi | Disc Diffusion | 125 | [8] |
| para-alkoxyphenylcarbamic acid ester (8i) | Candida albicans | Not Specified | 0.20 mg/mL | [9] |
| para-alkoxyphenylcarbamic acid ester (6k) | Candida albicans | Not Specified | 0.39 mg/mL | [9] |
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound ID | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Citation |
| Hydrazone derivative (2b) | hMAO-A | Reversible, Competitive | 0.028 | 0.016 | [10] |
| Hydrazone derivative (2a) | hMAO-A | Reversible, Competitive | Not specified | 0.188 | [10] |
| Moclobemide (Reference) | hMAO-A | Not Specified | 6.061 | Not specified | [10] |
| Isocarboxazid | MAO | Irreversible | Not specified | Not specified | [7] |
| Phenylhydrazine | MAO | Irreversible | Not specified | Not specified | [11] |
Experimental Protocols: Methodologies for Biological Evaluation
This section provides detailed protocols for key experiments cited in the evaluation of fluorinated phenylhydrazines.
Synthesis of Fluorinated Phenylhydrazine Schiff Bases
This protocol describes a general method for the synthesis of Schiff base derivatives from fluorinated phenylhydrazines.
Materials:
-
Substituted fluorinated phenylhydrazine
-
Appropriate aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of the fluorinated phenylhydrazine and the aromatic aldehyde in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final compound using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Fluorinated phenylhydrazine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the fluorinated phenylhydrazine compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CFSE Cell Proliferation Assay
The Carboxyfluorescein succinimidyl ester (CFSE) assay is used to measure cell proliferation by flow cytometry.
Materials:
-
Cells of interest
-
CFSE stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete culture medium
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add the CFSE stock solution to the cell suspension to a final concentration of 1-10 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium to remove excess CFSE.
-
Resuspend the cells in fresh medium and culture under desired conditions.
-
At various time points, harvest the cells and analyze by flow cytometry, detecting the CFSE fluorescence in the FITC channel. As cells divide, the CFSE fluorescence intensity will halve with each generation.
Annexin V/Propidium Iodide Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells treated with fluorinated phenylhydrazine compounds
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mandatory Visualization: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by fluorinated phenylhydrazines and typical experimental workflows for their evaluation.
Signaling Pathways
Experimental Workflows
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylhydrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of substituted phenylhydrazine compounds. From their initial synthesis in the 19th century to their enduring importance in organic synthesis and drug development, this document delves into the core chemistry, experimental protocols, and biological significance of this important class of molecules.
Discovery and Historical Significance
The journey of phenylhydrazine and its derivatives began in 1875 with the pioneering work of German chemist Hermann Emil Fischer . He was the first to synthesize phenylhydrazine, a discovery that would not only earn him the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses but also provide chemists with a powerful new reagent.[1] Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt using sulfite salts.[1]
This discovery quickly proved to be monumental. Fischer himself utilized phenylhydrazine to extensively characterize sugars through the formation of crystalline derivatives called osazones, which greatly facilitated the separation and identification of different sugars.[1] Furthermore, in 1883, he discovered the Fischer indole synthesis , a versatile reaction that uses phenylhydrazine or its substituted derivatives to synthesize indoles, a core heterocyclic motif in numerous pharmaceuticals and natural products.[2]
The late 19th and early 20th centuries saw the application of phenylhydrazine derivatives in the burgeoning fields of synthetic dyes and pharmaceuticals. Their ability to form stable, colored compounds made them valuable intermediates in the dye industry. In medicine, phenylhydrazine derivatives were among the first synthetic drugs, with phenazone (also known as antipyrine) being a notable early example of a synthetic analgesic and antipyretic.[3]
Core Synthesis and Reactions
The fundamental synthesis of phenylhydrazine and its substituted analogues typically involves the diazotization of an aniline derivative followed by reduction.
General Synthesis of Phenylhydrazines
The classical synthesis of phenylhydrazine involves a two-step process:
-
Diazotization of Aniline: Aniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium salt.
-
Reduction of the Diazonium Salt: The diazonium salt is then reduced to phenylhydrazine. A common reducing agent for this step is sodium sulfite.[4][5]
Substituted phenylhydrazines can be synthesized by starting with the appropriately substituted aniline.
The Fischer Indole Synthesis
The Fischer indole synthesis remains one of the most important reactions involving phenylhydrazines. It is a thermal, acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. The reaction proceeds through a phenylhydrazone intermediate.[2]
Quantitative Data on Substituted Phenylhydrazines
The physical properties of substituted phenylhydrazines vary depending on the nature and position of the substituents on the phenyl ring. The following table summarizes key physical data for a selection of common phenylhydrazine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | 243.5 (decomposes) |
| Phenylhydrazine hydrochloride | C₆H₉ClN₂ | 144.60 | 250-254 (decomposes) | - |
| 4-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | >200 (decomposes) | - |
| 4-Bromophenylhydrazine hydrochloride | C₆H₈BrClN₂ | 223.50 | 243-245 (decomposes) | - |
| 2-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 90-92 | - |
| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 157-159 (decomposes) | - |
| p-Tolylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | >200 (decomposes) | - |
| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | 198-200 | - |
Data compiled from various sources. Please refer to specific safety data sheets for the most accurate and up-to-date information.
Experimental Protocols
This section provides detailed methodologies for the synthesis of phenylhydrazine and some of its key derivatives.
Synthesis of Phenylhydrazine Hydrochloride
This protocol is adapted from the classical Fischer method.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Sulfite
-
Ice
Procedure:
-
Dissolve aniline in concentrated hydrochloric acid and water, then cool the solution to 0°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to approximately 5°C.
-
Rapidly add the diazonium salt solution to the stirred sodium sulfite solution. The mixture will turn a bright orange-red.
-
Warm the reaction mixture on a steam bath to 60-70°C until the color darkens.
-
Add concentrated hydrochloric acid to the hot solution to precipitate phenylhydrazine hydrochloride.
-
Cool the mixture to 0°C to maximize precipitation.
-
Filter the crude phenylhydrazine hydrochloride and wash with a small amount of cold water.
-
The crude product can be purified by recrystallization from hot water with the addition of hydrochloric acid upon cooling.[6]
Synthesis of 2,4-Dinitrophenylhydrazine
2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for the qualitative identification of aldehydes and ketones.
Materials:
-
2,4-Dinitrochlorobenzene
-
Hydrazine Sulfate
-
Potassium Acetate (or Sodium Acetate)
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of free hydrazine base by suspending hydrazine sulfate in hot water and adding potassium acetate. Boil for five minutes, cool slightly, add ethanol, and filter to remove the precipitated potassium sulfate.
-
In a separate flask, dissolve 2,4-dinitrochlorobenzene in ethanol.
-
Add the filtered hydrazine solution to the 2,4-dinitrochlorobenzene solution.
-
Reflux the mixture with stirring for one hour. The product will begin to separate within the first ten minutes.
-
Cool the reaction mixture thoroughly and filter the solid product.
-
Wash the collected 2,4-dinitrophenylhydrazine with warm ethanol to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with hot water.
-
The product is typically pure enough for most applications. If necessary, it can be recrystallized from n-butyl alcohol.[4]
Synthesis of 4-Chlorophenylhydrazine Hydrochloride
Materials:
-
p-Chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
Diethyl Ether
Procedure:
-
Prepare a suspension of p-chloroaniline in water and concentrated hydrochloric acid.
-
Cool the suspension to -4°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at -4°C.
-
Continue stirring for 45 minutes after the addition is complete.
-
In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it.
-
Slowly add the cooled stannous chloride solution dropwise to the diazonium salt suspension.
-
Stir the resulting mixture from -4°C to room temperature over a period of 2 hours.
-
Filter the reaction mixture and wash the collected solid with diethyl ether to yield 4-chlorophenylhydrazine hydrochloride.[7]
Synthesis of Phenacetin (An Early Phenylhydrazine-related Drug)
While not a direct derivative, the synthesis of phenacetin from p-phenetidine (p-ethoxyaniline) illustrates the chemical transformations of aniline derivatives, the precursors to phenylhydrazines.
Materials:
-
p-Phenetidine
-
Concentrated Hydrochloric Acid
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ice
Procedure:
-
In an Erlenmeyer flask, dissolve p-phenetidine in water and add a few drops of concentrated hydrochloric acid to form the hydrochloride salt, which helps to purify the amine.
-
Prepare a solution of sodium acetate in water.
-
Warm the p-phenetidine hydrochloride solution and add acetic anhydride while swirling.
-
Immediately add the sodium acetate solution all at once and swirl vigorously.
-
Allow the solution to stand at room temperature for about 5 minutes. If crystals do not form, add a drop or two more of acetic anhydride.
-
Cool the reaction mixture in an ice-water bath and swirl until the crude phenacetin crystallizes.
-
Collect the crystals by suction filtration. The crude product can be recrystallized from hot water.[8]
Visualizing Key Pathways and Workflows
Experimental Workflow: The Fischer Indole Synthesis
The following diagram illustrates the key steps in a typical laboratory procedure for the Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Signaling Pathway: Phenylhydrazine-Induced Hemolytic Anemia
Phenylhydrazine is known to induce hemolytic anemia, a condition characterized by the premature destruction of red blood cells. The underlying mechanism involves oxidative stress and damage to hemoglobin and other cellular components.
Caption: Mechanism of phenylhydrazine-induced hemolytic anemia.
Applications in Research and Drug Development
Substituted phenylhydrazines continue to be indispensable in modern organic synthesis and medicinal chemistry.
-
Fischer Indole Synthesis: This remains a cornerstone for the synthesis of a vast array of indole-containing compounds, including many approved drugs such as the triptans for migraine treatment.
-
Synthesis of Heterocycles: Beyond indoles, phenylhydrazines are precursors to other important heterocyclic systems like pyrazoles and pyrazolones, which are found in many biologically active molecules.
-
Derivatizing Agents: As in Fischer's original work with sugars, substituted phenylhydrazines, particularly 2,4-dinitrophenylhydrazine, are used to derivatize aldehydes and ketones for their detection and characterization.
-
Pharmaceuticals: The phenylhydrazine moiety is a key structural component in some drugs. For instance, phenelzine is an antidepressant of the monoamine oxidase inhibitor (MAOI) class.
-
Research Tools: Phenylhydrazine is widely used in hematology research to induce a model of hemolytic anemia in animals, allowing for the study of red blood cell destruction and regeneration.[1][3]
Conclusion
From its serendipitous discovery to its central role in synthetic and medicinal chemistry, the story of substituted phenylhydrazine compounds is a testament to the profound impact of fundamental chemical discoveries. The versatility of the phenylhydrazine moiety in chemical reactions, particularly the Fischer indole synthesis, has secured its place in the toolbox of organic chemists. For researchers and professionals in drug development, a thorough understanding of the chemistry and handling of these compounds is essential for innovation in the synthesis of novel therapeutics and functional materials.
References
- 1. Phenylhydrazine [chemeurope.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stolaf.edu [stolaf.edu]
A Technical Guide to (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Review of a Key Synthetic Building Block in Modern Medicinal Chemistry
Introduction
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is a specialized aromatic hydrazine derivative that serves as a critical starting material and intermediate in the synthesis of a variety of heterocyclic compounds, most notably indoles. Its unique substitution pattern, featuring both fluoro and methyl groups, allows for the introduction of specific functionalities that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, key synthetic applications, and the pivotal role of this compound in the development of targeted therapeutics, with a focus on kinase inhibitors.
Commercial Availability and Specifications
This compound with a purity of 98% or higher is readily available from a number of reputable chemical suppliers. These suppliers are equipped to provide this reagent in research and bulk quantities to support projects from early-stage discovery through to process development.
For researchers and drug development professionals, ensuring the quality and consistency of starting materials is paramount. While a specific Certificate of Analysis may vary between suppliers and batches, the following table summarizes the typical product specifications for this compound (CAS No: 156941-64-9).
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥ 98.0% |
| Appearance | Off-white to light brown crystalline powder |
| Molecular Formula | C₇H₁₀ClFN₂ |
| Molecular Weight | 176.62 g/mol |
| Melting Point | Not specified (decomposes) |
| Solubility | Soluble in water and polar organic solvents |
| Moisture Content (Karl Fischer) | ≤ 0.5% |
| Inorganic Impurities | Varies by supplier |
Core Synthetic Application: The Fischer Indole Synthesis
The primary and most powerful application of this compound is in the Fischer indole synthesis. This classic and versatile reaction, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
The general mechanism of the Fischer indole synthesis proceeds through several key steps, as illustrated in the workflow diagram below. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride.[1]
Experimental Protocol: Synthesis of 7-Fluoro-6-methyl-1H-indole
The following is a representative experimental protocol for the synthesis of a substituted indole using this compound. This specific example outlines the preparation of 7-fluoro-6-methyl-1H-indole, a valuable building block for more complex molecules.
Materials:
-
This compound
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound in glacial acetic acid. To this solution, add acetaldehyde dropwise while maintaining the temperature below 20°C with an ice bath. Stir the reaction mixture at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: To the reaction mixture containing the hydrazone, add polyphosphoric acid in portions. Heat the mixture to 80-100°C and maintain this temperature for 2-4 hours. The progress of the cyclization should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude 7-fluoro-6-methyl-1H-indole can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product as a crystalline solid.
Application in Drug Development: Synthesis of MEK Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a particularly valuable precursor for the synthesis of targeted therapies, such as kinase inhibitors.
A prominent example is the synthesis of Trametinib (Mekinist®), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[2][3] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF mutations.[4] While the complete synthesis of Trametinib is a multi-step process, a key intermediate can be derived from an indole synthesized via a Fischer indole reaction using a related hydrazine.
The MEK Signaling Pathway and Trametinib's Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, mutations in proteins such as BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.
Trametinib functions as an allosteric inhibitor of MEK1 and MEK2.[2] It binds to a site adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK. This blockade of the signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating BRAF mutations.
Conclusion
This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its utility in the Fischer indole synthesis provides a reliable route to a wide array of substituted indoles, which are key components of many biologically active compounds. The successful application of this and related building blocks in the synthesis of targeted therapies like the MEK inhibitor Trametinib underscores its importance in modern medicinal chemistry. A thorough understanding of its properties, synthetic applications, and the biological pathways of the molecules it helps create is essential for the continued development of novel and effective therapeutics.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction used to synthesize the indole nucleus, a core structural motif in numerous pharmaceuticals, natural products, and agrochemicals.[1][2] This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[2] The electronic and steric nature of the substituents on the phenylhydrazine ring significantly influences the reaction's outcome, including yield and regioselectivity.
This document provides detailed application notes and a representative protocol for the use of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in the Fischer indole synthesis. The presence of both a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenylhydrazine ring presents an interesting case for this classic reaction, potentially influencing the reactivity and the orientation of cyclization.
Reaction Principle and Mechanism
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically acid-catalyzed.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by intramolecular cyclization and the elimination of ammonia to yield the final indole product.[2]
The substituents on the phenyl ring can affect the rate and regioselectivity of the[1][1]-sigmatropic rearrangement. An electron-donating group like methyl can accelerate the reaction, while an electron-withdrawing group like fluorine might have a deactivating effect. The position of these groups also dictates the potential regioisomers of the resulting indole.
Regioselectivity Considerations
The reaction of (3-Fluoro-4-Methylphenyl)Hydrazine with an unsymmetrical ketone can potentially yield two regioisomeric indoles. The cyclization can occur at either of the two ortho positions relative to the hydrazine nitrogen. In this specific case, cyclization can occur towards the fluorine atom to yield a 6-fluoro-7-methylindole derivative or towards the methyl-substituted carbon to yield a 4-fluoro-5-methylindole derivative. The preferred regioisomer will depend on the specific reaction conditions and the steric and electronic influences of the substituents.
Experimental Protocol: A Representative Synthesis of 6-Fluoro-7-methyl-2-propylindole
This protocol describes a general procedure for the Fischer indole synthesis using this compound and a representative ketone, pentan-2-one. Note: This is a generalized protocol and optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve optimal yields.
Materials:
-
This compound
-
Pentan-2-one (or other suitable aldehyde/ketone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add pentan-2-one (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
The hydrazone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration, or used directly in the next step.
-
-
Indolization:
-
To a separate round-bottom flask, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring, e.g., 10 times the weight of the hydrazone).
-
Heat the PPA to 80-100°C with stirring.
-
Carefully add the pre-formed hydrazone (or the crude reaction mixture from the previous step after solvent removal) to the hot PPA in portions.
-
Heat the reaction mixture at 100-120°C for 1-3 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-fluoro-7-methyl-2-propylindole.
-
Data Presentation
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetone | PPA | 100 | 1 | ~80 |
| p-Tolylhydrazine | Methyl ethyl ketone | Acetic Acid | Reflux | 2 | ~85 |
| p-Nitrophenylhydrazine | Cyclohexanone | PPA | 120 | 3 | ~60 |
| (4-Methoxyphenyl)hydrazine | Acetophenone | H2SO4/Ethanol | Reflux | 4 | ~75 |
Visualizations
Fischer Indole Synthesis: Reaction Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Fischer indole synthesis.
Safety Precautions
-
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Strong acids like polyphosphoric acid and sulfuric acid are corrosive and should be handled with extreme care.
-
The work-up procedure involving quenching with ice and neutralization can be exothermic and should be done slowly and carefully.
Conclusion
This compound is a valuable starting material for the synthesis of fluorinated and methylated indoles via the Fischer indole synthesis. The provided protocol offers a general guideline for researchers. However, due to the specific substitution pattern of this hydrazine, careful optimization of the reaction conditions is recommended to achieve the desired product with high yield and regioselectivity. The resulting indole derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine and methyl substituents.
References
Application Notes and Protocols for the Synthesis of Indole Derivatives from (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The incorporation of fluorine atoms into indole scaffolds can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of 6-fluoro-7-methylindole derivatives starting from (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, utilizing the versatile Fischer indole synthesis.
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[2] This method is highly adaptable and allows for the synthesis of a diverse range of substituted indoles.
Applications in Drug Discovery
Indole derivatives are integral to the development of novel therapeutics across various disease areas. The 6-fluoro-7-methylindole scaffold, in particular, holds promise for the development of agents targeting bacterial communication systems.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[3][4] This makes the QS system an attractive target for the development of novel anti-infective agents that can disarm the pathogen without exerting selective pressure that leads to resistance.[3]
The QS network in P. aeruginosa is primarily regulated by three interconnected systems: the las, rhl, and pqs systems.[3]
-
The las system: The LuxI-type synthase, LasI, produces the acyl-homoserine lactone (AHL) signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This molecule binds to the transcriptional regulator LasR, activating the expression of target virulence genes.[5]
-
The rhl system: The RhlI synthase produces another AHL, N-butanoyl-L-homoserine lactone (C4-HSL), which activates its cognate receptor RhlR.[5]
-
The pqs system: This system utilizes the Pseudomonas quinolone signal (PQS) for cell-to-cell communication.
Indole derivatives, including fluorinated analogues, have been shown to interfere with these QS systems, thereby inhibiting virulence factor production and biofilm formation.
Experimental Protocols
The following is a general protocol for the synthesis of 6-fluoro-7-methylindole derivatives via the Fischer indole synthesis. This two-step process involves the initial formation of a hydrazone from this compound and a suitable ketone, followed by an acid-catalyzed intramolecular cyclization.
Materials and Reagents
-
This compound
-
Various ketones (e.g., Acetone, Cyclohexanone, Propiophenone)
-
Ethanol
-
Acetic Acid (Glacial)
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
General Procedure
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the desired ketone (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration and washed with cold ethanol, or the reaction mixture can be carried forward to the next step without isolation.
Step 2: Fischer Indole Synthesis (Cyclization)
-
To the flask containing the hydrazone, add a suitable solvent such as ethanol or acetic acid.
-
Add the acid catalyst, either p-toluenesulfonic acid (p-TSA) (0.2 eq.) or zinc chloride (ZnCl₂) (1.0 eq.).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 15 hours depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 6-fluoro-7-methylindole derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various 6-fluoro-7-methylindole derivatives based on the general protocol. Note: This data is illustrative and actual results may vary depending on specific reaction conditions and the scale of the reaction.
| Entry | Ketone | Product | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 2,3-Dimethyl-6-fluoro-7-methyl-1H-indole | p-TSA | 80 | 4 | 75 |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-9-fluoro-8-methyl-carbazole | p-TSA | 100 | 6 | 82 |
| 3 | Propiophenone | 2-Ethyl-3-phenyl-6-fluoro-7-methyl-1H-indole | ZnCl₂ | 120 | 8 | 68 |
| 4 | Butan-2-one | 2,3-Dimethyl-6-fluoro-7-methyl-1H-indole | p-TSA | 80 | 5 | 78 |
| 5 | Acetophenone | 2-Phenyl-6-fluoro-7-methyl-1H-indole | ZnCl₂ | 120 | 10 | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 6-fluoro-7-methylindole derivatives via the Fischer indole synthesis.
Caption: General workflow for the two-step synthesis of 6-fluoro-7-methylindole derivatives.
Pseudomonas aeruginosa Quorum Sensing Pathway
The following diagram depicts a simplified representation of the las and rhl quorum sensing systems in Pseudomonas aeruginosa and the potential point of inhibition by indole derivatives.
Caption: Simplified diagram of the las and rhl quorum sensing pathways in P. aeruginosa.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is a key building block in the synthesis of fluorinated indole derivatives, a class of compounds with significant applications in the pharmaceutical industry. The incorporation of a fluorine atom and a methyl group on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this versatile building block, with a focus on its application in the synthesis of indole scaffolds relevant to drug discovery, such as precursors to tyrosine kinase inhibitors like Pazopanib.
Core Application: The Fischer Indole Synthesis
The primary application of this compound is in the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of the arylhydrazine with an aldehyde or a ketone.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through several key steps:
-
Hydrazone Formation: this compound reacts with a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement.
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the final aromatic indole ring.[2][3]
Experimental Protocols
Protocol: Synthesis of 6-Fluoro-2,3,7-trimethyl-1H-indole
Materials:
-
This compound
-
Butan-2-one (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: To the flask, add glacial acetic acid (approximately 10-15 mL per gram of hydrazine). Begin stirring the mixture. Add butan-2-one (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of 1 M NaOH solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-fluoro-2,3,7-trimethyl-1H-indole.
Data Presentation
The following table summarizes representative quantitative data for a Fischer indole synthesis reaction. Note that these values are illustrative and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Butan-2-one |
| Product | 6-Fluoro-2,3,7-trimethyl-1H-indole |
| Theoretical Yield | Varies based on scale |
| Actual Yield | 75-85% (representative for similar reactions)[6] |
| Purity (post-chromatography) | >95% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux (approx. 118 °C) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a substituted indole via the Fischer Indole Synthesis.
Signaling Pathway: Inhibition of VEGFR-2 by Pazopanib
Indole derivatives synthesized from this compound can serve as precursors for complex pharmaceuticals. A notable example is Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. Pazopanib's mechanism of action includes the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[7]
The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by Pazopanib.
Conclusion
This compound is a valuable reagent for the synthesis of fluorinated indole derivatives via the Fischer indole synthesis. These derivatives are important precursors for a variety of pharmaceuticals, including targeted cancer therapies like Pazopanib. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this building block in their drug discovery and development efforts. Further optimization of reaction conditions may be necessary depending on the specific carbonyl compound used and the desired final product.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols: Synthesis and Utility of 6-Fluoro-5-methyl-substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride with carbonyl compounds, a classic example of the Fischer indole synthesis, provides a reliable route to substituted indoles.[1] This method is of significant interest in medicinal chemistry as the resulting 6-fluoro-5-methylindole scaffold is a key structural motif in a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making these derivatives attractive for therapeutic development.[2] These application notes provide detailed protocols for the synthesis of 6-fluoro-5-methyl-substituted indoles and highlight their potential applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[2][3]
Principle of the Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system. The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][4] The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[5]
A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[1] The choice of catalyst and reaction conditions can influence the yield and purity of the final product.[5]
Applications in Drug Development
The 6-fluoro-5-methylindole core is a privileged scaffold in medicinal chemistry due to its presence in compounds with potential therapeutic applications.
-
Anticancer Activity: Fluoroindole derivatives have shown promise as anticancer agents. For instance, certain 5-fluoro-2-oxindole derivatives have demonstrated significant antitumor activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[4] The fluorine substitution can contribute to enhanced potency and selectivity of these compounds.
-
Antimicrobial Properties: The indole nucleus is a common feature in many antimicrobial agents. Fluorinated heterocycles, including indole derivatives, are known to exhibit potent antibacterial and antifungal activities.[3] The development of new 6-fluoro-5-methylindole-based compounds could lead to novel treatments for infectious diseases.
-
Other Therapeutic Areas: The versatility of the indole scaffold extends to other therapeutic areas. For example, indole derivatives are central to the development of drugs targeting the central nervous system. The specific substitution pattern of a 6-fluoro-5-methylindole could offer unique pharmacological properties for various biological targets.
Experimental Protocols
The following protocols are adapted from established Fischer indole synthesis procedures for structurally similar compounds and provide a general framework for the reaction of this compound with various carbonyl compounds. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 6-Fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol describes the synthesis of a tetrahydrocarbazole derivative, a class of compounds known for their biological activities.[6]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Methanol
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Addition of Carbonyl Compound: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold methanol to remove impurities. The product can be further purified by recrystallization from ethanol.
-
Drying: Dry the purified 6-fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole under vacuum.
Protocol 2: General Procedure for the Reaction with Aliphatic Ketones (e.g., Acetone)
This protocol provides a general method for the synthesis of 2,3-disubstituted-6-fluoro-5-methylindoles.
Materials:
-
This compound
-
Acetone (or other aliphatic ketone)
-
Glacial Acetic Acid
-
Sodium Hydroxide (1 M solution)
-
Chloroform (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in glacial acetic acid, add the aliphatic ketone (1.1 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Neutralization: Once the reaction is complete, cool the mixture and neutralize it with a 1 M solution of sodium hydroxide.
-
Extraction: Extract the product into an organic solvent such as chloroform (3 x volume of the reaction mixture).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize expected outcomes based on typical Fischer indole syntheses. Actual yields may vary depending on the specific carbonyl compound and reaction conditions.
Table 1: Reaction of this compound with Various Carbonyl Compounds
| Carbonyl Compound | Expected Product | Typical Yield Range (%) |
| Cyclohexanone | 6-Fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole | 70-85 |
| Acetone | 6-Fluoro-2,3,5-trimethyl-1H-indole | 65-80 |
| Propiophenone | 6-Fluoro-5-methyl-2-methyl-3-phenyl-1H-indole | 60-75 |
| Pyruvic Acid | 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid | 55-70 |
Table 2: Spectroscopic Data for a Representative Product: 6-Fluoro-5-methyl-1,2,3,4-tetrahydrocarbazole
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.0 (m, Ar-H), 2.7-2.5 (t, 2H, CH₂), 2.4-2.2 (t, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.9-1.7 (m, 4H, CH₂CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 158-155 (d, C-F), 136-110 (Ar-C), 25-20 (aliphatic C), 15-10 (CH₃) |
| Mass Spectrometry | Expected M+ peak corresponding to C₁₃H₁₄FN |
Visualizations
Caption: Experimental Workflow for the Fischer Indole Synthesis.
Caption: Synthetic and Application Pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
Application Notes and Protocols for Condensation Reactions Involving (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for condensation reactions involving (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, primarily focusing on the Fischer indole synthesis. This versatile reaction allows for the creation of a wide range of substituted indoles, which are key structural motifs in many pharmaceuticals and biologically active compounds.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the construction of fluorinated indole scaffolds. The fluorine substituent can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The most common condensation reaction involving this hydrazine is the Fischer indole synthesis, which proceeds by reacting the hydrazine with an aldehyde or a ketone under acidic conditions.[1][2][3] This reaction is a cornerstone in medicinal chemistry for the synthesis of tryptamine derivatives used in antimigraine medications and other therapeutic agents.[2]
Reaction Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound into an indole. The generally accepted mechanism involves the following key steps:[1][2]
-
Hydrazone Formation: The reaction initiates with the condensation of (3-Fluoro-4-Methylphenyl)Hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[1]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, a key bond-forming step.
-
Cyclization and Elimination: The intermediate then cyclizes and, through the elimination of ammonia, aromatizes to yield the final indole product.
A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction.[2][3]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of indole derivatives from this compound.
Protocol 1: Synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol is adapted from the synthesis of similar tetrahydrocarbazole derivatives and is expected to provide the desired product in good yield.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
To this solution, add cyclohexanone (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-Fluoro-7-methyl-1,2,3,4-tetrahydrocarbazole.
Protocol 2: General Procedure for the Synthesis of 6-Fluoro-7-methyl-substituted Indoles using Polyphosphoric Acid (PPA)
This protocol provides a general method for the synthesis of various indole derivatives by reacting this compound with different ketones using polyphosphoric acid as the catalyst.
Materials:
-
This compound
-
Ketone (e.g., Acetone, Propiophenone, Butan-2-one)
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Ethyl Acetate
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Beaker or round-bottom flask
-
Mechanical or magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker, first prepare the hydrazone by reacting this compound (1.0 eq) with the desired ketone (1.0 eq) in ethanol with a catalytic amount of acetic acid. Isolate the hydrazone by filtration.
-
Place the dried hydrazone in a beaker containing an excess of polyphosphoric acid.
-
Heat the mixture with stirring to a temperature between 100-120°C for 10-30 minutes. The reaction is often rapid and can be monitored by TLC.
-
Carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring to dissolve the PPA.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes expected outcomes for the Fischer indole synthesis with this compound and various ketones, based on typical yields for similar reactions.
| Ketone | Product | Typical Reaction Conditions | Expected Yield (%) |
| Cyclohexanone | 6-Fluoro-7-methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid/Ethanol, Reflux, 3h | 80-90 |
| Acetone | 6-Fluoro-2,7-dimethyl-1H-indole | Polyphosphoric acid, 110°C, 15 min | 75-85 |
| Propiophenone | 6-Fluoro-7-methyl-2-phenyl-1H-indole | Polyphosphoric acid, 110°C, 20 min | 70-80 |
| Butan-2-one | 6-Fluoro-2,3,7-trimethyl-1H-indole | Acetic acid, Reflux, 4h | 70-85 |
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of indole derivatives via the Fischer indole synthesis.
References
Application Notes and Protocols for the Analytical Determination of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
These application notes provide detailed methodologies for the detection and quantification of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a compound of interest in pharmaceutical research and development due to its potential role as a reactive intermediate. The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted hydrazine derivative. Hydrazine and its derivatives are known for their reactivity and potential genotoxicity, making their detection and quantification at trace levels a critical aspect of drug substance and product characterization.[1] This document outlines several analytical techniques applicable to the analysis of this specific compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Compound Profile
-
IUPAC Name: this compound
-
CAS Number: 156941-64-9[2]
-
Molecular Formula: C₇H₁₀ClFN₂[2]
-
Molecular Weight: 176.62 g/mol [2]
-
Chemical Structure:
Analytical Methodologies
A summary of the recommended analytical methods is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical impurities. For hydrazine derivatives, derivatization is often employed to enhance chromatographic retention and detection sensitivity.[3][4]
3.1.1. Principle
This compound can be derivatized with an aldehyde, such as benzaldehyde or p-nitrobenzaldehyde, to form a stable hydrazone. This derivative is typically more hydrophobic and possesses a stronger chromophore, making it suitable for reverse-phase HPLC with UV detection.
3.1.2. Experimental Workflow
Caption: HPLC analysis workflow for this compound.
3.1.3. Detailed Protocol
Materials:
-
This compound reference standard
-
Benzaldehyde (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Preparation of Diluent: Acetonitrile:Water (50:50, v/v)
-
Preparation of Derivatizing Solution: Prepare a 1.0 mg/mL solution of benzaldehyde in the diluent.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask, add 1 mL of the derivatizing solution, and allow to react for 30 minutes at room temperature.
-
Dilute to volume with the diluent to obtain a final concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing an expected amount of this compound and prepare as described for the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or the λmax of the formed hydrazone)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized (3-Fluoro-4-Methylphenyl)Hydrazine by comparing the retention time with the standard.
-
Quantify the amount of the analyte in the sample by comparing the peak area with that of the standard.
-
3.1.4. Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of the hydrochloride salt, derivatization or analysis of the free base is necessary.
3.2.1. Principle
The sample can be derivatized to increase volatility and thermal stability. Alternatively, the free base can be extracted into an organic solvent and analyzed directly. The mass spectrometer provides high selectivity and sensitivity for detection.
3.2.2. Experimental Workflow
References
- 1. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 156941-64-9 | 3739-7-04 | MDL MFCD03094415 | 3-Fluoro-4-methylphenylhydrazine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in the synthesis of potent and selective kinase inhibitors. This key building block is particularly valuable in the construction of heterocyclic scaffolds, such as indazoles and pyrazolopyrimidines, which are prevalent in numerous clinically relevant kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. This compound serves as a versatile synthon for the generation of diverse kinase inhibitor libraries, primarily through the formation of substituted indole and indazole cores via reactions like the Fischer indole synthesis. The fluorine and methyl substituents on the phenyl ring can provide advantageous properties such as increased metabolic stability and enhanced binding interactions with the target kinase.
Key Synthetic Applications
The primary application of this compound in kinase inhibitor synthesis is in the formation of the core heterocyclic scaffold. A prominent example is its use in the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors, which have shown efficacy against a range of kinases including Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling.
Below is a general workflow for the synthesis and evaluation of kinase inhibitors using this starting material.
Experimental Protocols
Protocol 1: Synthesis of a 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Core
This protocol describes the synthesis of a key intermediate for a variety of kinase inhibitors, including those targeting BTK. The reaction involves the condensation of this compound with a substituted pyrimidine.
Materials:
-
This compound
-
4-Amino-2-chloro-5-formylpyrimidine
-
Ethanol
-
Triethylamine
-
Hydrochloric Acid (HCl)
Procedure:
-
Hydrazone Formation:
-
To a solution of 4-amino-2-chloro-5-formylpyrimidine (1.0 eq) in ethanol, add this compound (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
Heat the reaction mixture containing the hydrazone to reflux for 6-8 hours. The cyclization to the pyrazolo[3,4-d]pyrimidine core will occur.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core.
-
Quantitative Data
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved using scaffolds derived from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference |
| BTK-Inhibitor-1 | BTK | 1.2 | 0.05 (Ramos Cells) | [1] |
| TRKA-Inhibitor-A | TRKA | 56 | 0.304 (KM-12 Cells) | [2] |
| Pim-1-Inhibitor-X | Pim-1 | 0.4 | 1.4 (KMS-12 BM Cells) | [3] |
| FLT3-Inhibitor-Y | FLT3 | 68.5 (Kd) | - | [3] |
| PDGFRβ-Inhibitor-Z | PDGFRβ | 140 (Kd) | - | [3] |
Signaling Pathway
The synthesized kinase inhibitors often target key nodes in cellular signaling pathways that are crucial for cancer cell proliferation and survival. For example, Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.
References
- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and its subsequent evaluation in biological assays. The following sections outline the synthesis of bioactive hydrazone and indole derivatives and detail protocols for assessing their anticancer and antimicrobial activities.
Introduction
This compound is a valuable starting reagent for the synthesis of a variety of heterocyclic compounds with potential biological activities. Its derivatization into hydrazones, indoles, and pyrazoles can yield novel molecules for investigation in drug discovery programs. This document provides protocols for the synthesis of specific derivatives and their evaluation in relevant bioassays.
Data Presentation
The following table summarizes the quantitative data for a synthesized derivative of this compound.
| Compound ID | Derivative Type | Bioassay | Cell Line/Strain | Quantitative Data (IC50/MIC) |
| 5c | Hydrazone | Anticancer | MDA-MB-231 | 27.1 ± 0.4 μM |
Experimental Protocols
Synthesis of Hydrazone Derivatives for Anticancer Assays
This protocol describes the synthesis of N-benzyl indole-3-carboxaldehyde-based hydrazones, including a derivative of (3-Fluoro-4-Methylphenyl)Hydrazine.
Materials:
-
This compound
-
Appropriate indole-3-carboxaldehyde derivative
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the selected indole-3-carboxaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add this compound (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Anticancer Activity Bioassay: MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized hydrazone derivatives against a cancer cell line (e.g., MDA-MB-231).
Materials:
-
Synthesized hydrazone derivative (e.g., compound 5c )
-
MDA-MB-231 breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with culture medium to achieve a range of final concentrations.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and incubate for 48 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration. A di-substituted compound, 5c (3-flouro-4-methylphenyl), demonstrated an IC50 value of 27.1 ± 0.4 μM.[1]
Synthesis of Indole Derivatives via Fischer Indole Synthesis
This protocol describes a general method for the synthesis of indole derivatives from this compound and a suitable ketone or aldehyde.[2][3][4][5][6]
Materials:
-
This compound
-
Ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Combine this compound (1 equivalent) and the chosen ketone or aldehyde (1.1 equivalents) in a suitable solvent.[2][3]
-
Add the acid catalyst to the mixture. The choice of catalyst and reaction temperature will depend on the specific substrates.[2][3]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Antimicrobial Activity Bioassay: Broth Microdilution Method for MIC Determination
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.
Materials:
-
Synthesized pyrazole or indole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow: Synthesis and Anticancer Screening of Hydrazone Derivatives
Caption: Workflow for hydrazone synthesis and anticancer evaluation.
Logical Relationship: Fischer Indole Synthesis Pathway
Caption: Key steps in the Fischer indole synthesis.
Signaling Pathway: Potential Inhibition of VEGFR-2 by Indole Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride for Process Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key intermediate in pharmaceutical development. The protocol is based on the classical diazotization of 3-fluoro-4-methylaniline followed by a reduction step. These application notes detail the process development considerations, including reaction optimization, safety protocols, and analytical methods for quality control. The provided experimental protocols are intended to be adaptable for scale-up operations.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its fluorinated and methylated phenyl ring structure makes it a desirable synthon for introducing these moieties into target molecules, often leading to improved metabolic stability and binding affinity. The reliable and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs.
The synthetic route described herein involves a two-step process:
-
Diazotization: 3-fluoro-4-methylaniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.
-
Reduction: The in-situ generated diazonium salt is then reduced to the desired hydrazine derivative.
This document provides a detailed protocol for this synthesis, along with critical considerations for process safety and scale-up.
Data Presentation
Table 1: Reactant Quantities and Specifications
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Purity | Supplier |
| 3-Fluoro-4-methylaniline | 125.15 | 1.0 | 125.15 g | >98% | Commercial Source |
| Hydrochloric Acid (37%) | 36.46 | 10.0 | 877 mL | ACS Grade | Commercial Source |
| Sodium Nitrite | 69.00 | 1.05 | 72.45 g | >97% | Commercial Source |
| Stannous Chloride Dihydrate | 225.65 | 2.5 | 564.13 g | >98% | Commercial Source |
| Deionized Water | 18.02 | - | As needed | - | - |
| Isopropanol | 60.10 | - | As needed | ACS Grade | Commercial Source |
Table 2: Process Parameters and Expected Results
| Parameter | Value | Notes |
| Diazotization | ||
| Reaction Temperature | 0 - 5 °C | Critical for safety and yield. |
| Reaction Time | 1 - 2 hours | Monitor for completion by starch-iodide paper. |
| Reduction | ||
| Reaction Temperature | 0 - 10 °C (initial), then RT | Exothermic reaction, requires careful addition. |
| Reaction Time | 2 - 4 hours | |
| Isolation | ||
| Product Form | Crystalline solid | |
| Expected Yield | 75 - 85% | Based on 3-fluoro-4-methylaniline. |
| Purity (by HPLC) | >98% | After recrystallization. |
Experimental Protocols
Large-Scale Synthesis of this compound
Safety Precautions: This reaction involves the formation of a potentially explosive diazonium salt and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is highly recommended. The reaction temperature must be strictly controlled.
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Anilino Solution:
-
In the 10 L flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-4-methylaniline (125.15 g, 1.0 mol).
-
Carefully add concentrated hydrochloric acid (877 mL, 10.0 mol) while stirring and cooling the flask in an ice-salt bath. Maintain the temperature below 20 °C.
-
Once the addition is complete, cool the mixture to 0-5 °C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (72.45 g, 1.05 mol) in deionized water (250 mL).
-
Cool the sodium nitrite solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride slurry via a dropping funnel over a period of 1-2 hours. Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is observed. If the test is strongly positive, add a small amount of sulfamic acid to quench the excess nitrous acid.
-
-
Reduction:
-
In a separate large beaker, dissolve stannous chloride dihydrate (564.13 g, 2.5 mol) in concentrated hydrochloric acid (500 mL). Cool this solution in an ice bath to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. This addition is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. A precipitate of the hydrazine hydrochloride salt will form.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath for at least 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by cold isopropanol.
-
To purify the product, recrystallize the crude solid from a mixture of isopropanol and water.
-
Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
-
Analytical Method: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Process Development and Safety Considerations
-
Thermal Safety: Diazonium salts are notoriously unstable and can decompose explosively, especially when dry.[1] It is imperative to keep the reaction temperature for the diazotization step strictly at 0-5 °C.[1] Continuous flow reactors can offer enhanced safety for this step by minimizing the volume of the hazardous intermediate at any given time.[2]
-
Reagent Control: The stoichiometry of sodium nitrite should be carefully controlled to avoid side reactions and ensure complete diazotization.[1]
-
Quenching: Any unreacted diazonium salt should be quenched before workup. Sulfamic acid is a suitable quenching agent.
-
Scale-Up: For large-scale production, a continuous flow process for the diazotization and reduction steps should be considered to improve safety and efficiency.[2] This approach allows for better temperature control and minimizes the accumulation of hazardous intermediates.[2]
-
Waste Disposal: The reaction generates acidic waste and tin salts, which must be neutralized and disposed of in accordance with local regulations.
Visualization
Caption: Synthetic workflow for this compound.
References
The Role of Fluorination in Enhancing the Biological Activity of Hydrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazine and its derivatives, particularly hydrazones, represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of fluorine atoms into these molecules is a widely adopted strategy in medicinal chemistry to modulate their physicochemical and pharmacological profiles.[5][6] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] These modifications often lead to improved potency, selectivity, and pharmacokinetic properties.[6] This document provides detailed application notes on the effects of fluorination and standardized protocols for the synthesis and evaluation of fluorinated hydrazine derivatives.
Application Notes: Impact of Fluorination on Hydrazine Derivatives
The introduction of fluorine can alter several key molecular properties that are critical for biological activity:
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[8] This is a crucial factor for drugs targeting the central nervous system or intracellular pathogens.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the drug's half-life in the body, leading to a more sustained therapeutic effect.
-
Binding Affinity and Conformation: Fluorine atoms can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein.[5] This can lead to a higher binding affinity and, consequently, greater potency. Fluorination can also influence the molecule's preferred conformation to better fit the target's binding pocket.
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[8] This modulation of ionization state can affect the molecule's solubility, receptor interaction, and cell permeability.
The strategic placement of fluorine atoms is therefore a powerful tool for optimizing the drug-like properties of hydrazine derivatives.
Quantitative Data Summary
The following tables summarize the enhanced biological activity observed in various fluorinated hydrazine derivatives compared to their non-fluorinated or differently substituted analogs.
Table 1: Anticholinesterase Activity of Fluorinated Hydrazide-Hydrazone Derivatives [9]
| Compound | Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| IX | 4-Trifluoromethylphenyl | 2.3 ± 1.6 | 12.5 ± 1.6 |
| XI | 2,4-Difluorophenyl | > 50 | 9.6 ± 1.0 |
| Galantamine (Standard) | - | 4.5 ± 0.8 | 46.03 ± 0.14 |
Data indicates that compound IX showed higher acetylcholinesterase (AChE) inhibitory activity than the standard drug, galantamine. Several fluorinated compounds, including IX and XI, exhibited significantly better butyrylcholinesterase (BChE) inhibition.
Table 2: α-Amylase Inhibitory Activity of Fluorinated Hydrazinylthiazole Derivatives [8]
| Compound | Substitution on Phenyl Ring | α-Amylase IC₅₀ (µM) |
| 3h | 5-Chloro-2-hydroxy | 5.14 ± 0.03 |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
| 3d | 4-(Trifluoromethyl) | Data not specified for α-amylase |
| 3i | 3-(Trifluoromethyl) | Data not specified for α-amylase |
| 3k | 2-(Trifluoromethyl) | Data not specified for α-amylase |
The fluorinated derivative 3h demonstrated more potent α-amylase inhibition than the standard drug, acarbose.[8] The study also highlighted that trifluoromethyl-substituted compounds (3d, 3i, 3k) showed excellent antiglycation potential.[8]
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Fluorinated Hydrazone Derivatives [10]
| Compound | Substitution | hMAO-A IC₅₀ (µM) |
| 2g | 4-Fluorobenzylidene | > 100 |
| 2h | 4-Fluorobenzylidene | > 100 |
| 2a | Imidazole-2-carbaldehyde derived | 0.342 |
| 2b | Triazole-3-carbaldehyde derived | 0.028 |
While the specific fluorinated derivatives 2g and 2h in this study were not the most potent, the research identified highly active non-fluorinated hydrazone derivatives (2a, 2b) as selective and potent inhibitors of hMAO-A.[10] This highlights that the core hydrazone scaffold is crucial, and fluorination must be strategically applied.
Experimental Protocols
Protocol 1: General Synthesis of Fluorinated Hydrazide-Hydrazones
This protocol describes the condensation reaction between a fluorinated aromatic aldehyde and a hydrazide to form the corresponding hydrazone.
Materials:
-
Substituted aromatic hydrazide (1.0 mmol)
-
Fluorine-substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 mmol)
-
Ethanol (15-20 mL)
-
Glacial acetic acid (2-3 drops, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the substituted aromatic hydrazide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask with gentle warming if necessary.
-
To this solution, add the fluorine-substituted aromatic aldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure fluorinated hydrazone.
-
Dry the purified product under vacuum.
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, and Mass Spectrometry.[10][11]
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of synthesized compounds against human MAO-A and MAO-B enzymes.[10]
Materials:
-
Synthesized hydrazone derivatives (test compounds)
-
Human MAO-A and MAO-B enzymes (recombinant)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare a working solution of Amplex Red and HRP in the sodium phosphate buffer.
-
Prepare a working solution of p-tyramine in the buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the buffer.
-
-
Assay Protocol:
-
In the wells of a 96-well plate, add 20 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations (for IC₅₀ determination) or a fixed concentration (for initial screening). For control wells, add 20 µL of DMSO.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the Amplex Red/HRP/p-tyramine substrate mixture to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes).
-
The rate of H₂O₂ production is proportional to MAO activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to fluorinated hydrazine derivatives.
Caption: General workflow for the synthesis of fluorinated hydrazone derivatives.
Caption: Logical flow of how fluorination enhances biological activity.
Caption: A generic signaling pathway showing competitive enzyme inhibition.
References
- 1. scispace.com [scispace.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluorine-containing chiral hydrazide-hydrazones: Design, synthesis, structural elucidation, antioxidant and anticholinesterase activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, which typically proceeds via a two-step process: diazotization of 3-fluoro-4-methylaniline followed by reduction of the resulting diazonium salt.
Q1: Why is maintaining a low temperature (0-5 °C) crucial during the diazotization step?
A1: Maintaining a temperature between 0-5 °C is critical because the intermediate diazonium salt is thermally unstable.[1] At higher temperatures, the salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which significantly reduces the yield of your target hydrazine.[1][2] An ice-salt bath is highly recommended for effective temperature management.[1]
Q2: My reaction mixture turned dark brown or black during diazotization. What is the likely cause and solution?
A2: A dark coloration is a common indicator of diazonium salt decomposition or unwanted side reactions.[1] The primary causes are:
-
Temperature Exceeding 5 °C: The most frequent cause. Ensure your cooling bath is efficient and that the sodium nitrite solution is added slowly to prevent exothermic spikes.[1]
-
Insufficient Acidity: Low acidity can lead to a side reaction where the newly formed diazonium salt couples with unreacted 3-fluoro-4-methylaniline, forming a colored azo compound.[1][3] Ensure a sufficient excess of a strong mineral acid like hydrochloric acid (HCl) is used to fully protonate the starting aniline.[1]
Q3: My product yield is consistently low. What are the key parameters to investigate?
A3: Low yields can stem from several factors throughout the process. Consider the following troubleshooting steps:
-
Temperature Control: As mentioned, strictly maintain the 0-5 °C range during diazotization.[1]
-
Reagent Quality: Use high-purity 3-fluoro-4-methylaniline and prepare a fresh solution of sodium nitrite for each reaction, as it can degrade over time.[1]
-
Rate of Addition: Add the sodium nitrite solution dropwise and slowly to the acidic aniline solution. A rapid addition can cause localized heating and side reactions.[1]
-
Acidity: Ensure the aniline is fully dissolved and protonated in a sufficient excess of strong acid before beginning the diazotization.[1]
-
Reduction Step: The transfer of the cold diazonium salt solution to the reducing agent should be done promptly and efficiently to minimize decomposition. Ensure the reducing agent (e.g., stannous chloride, sodium sulfite) is active and used in the correct stoichiometric amount.
-
Product Isolation: Phenylhydrazine hydrochlorides can have some solubility in the acidic aqueous mother liquor. Cooling the final mixture thoroughly to 0 °C before filtration is essential to maximize the precipitation and recovery of the product.[4]
Q4: How can I confirm the formation of the diazonium salt before proceeding with the reduction?
A4: A simple and effective qualitative test is to perform a coupling reaction.[1] Add a small aliquot of your cold diazonium salt solution to a chilled, basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored (typically red or orange) azo dye confirms the successful formation of the diazonium salt.[1]
Q5: The final product appears impure. What are the likely contaminants and how can they be removed?
A5: Common impurities include starting aniline, phenolic decomposition products, and azo compounds. The most effective purification method for the hydrochloride salt is recrystallization.[4] A typical procedure involves dissolving the crude product in a minimal amount of hot water, optionally treating with activated charcoal to remove colored impurities, filtering the hot solution, and then adding concentrated hydrochloric acid before cooling to induce crystallization of the purified salt.[4]
Data & Experimental Parameters
For successful synthesis, careful control of reaction parameters is essential. The following tables provide typical conditions based on standard procedures for analogous phenylhydrazine syntheses.
Table 1: Typical Reaction Conditions
| Parameter | Step 1: Diazotization | Step 2: Reduction (with SnCl₂) |
|---|---|---|
| Starting Material | 3-Fluoro-4-methylaniline | 3-Fluoro-4-methylphenyldiazonium chloride |
| Key Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Stannous Chloride (SnCl₂·2H₂O), Conc. HCl |
| Temperature | 0-5 °C | 0-10 °C |
| Molar Ratio (vs. Aniline) | NaNO₂: ~1.05 eq; HCl: >3 eq | SnCl₂·2H₂O: >2 eq |
| Solvent | Water / Aqueous HCl | Aqueous HCl |
| Typical Reaction Time | 30 - 60 minutes | 1 - 3 hours |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | High temperature; Impure reagents; Insufficient acid; Incomplete precipitation. | Maintain 0-5 °C; Use fresh NaNO₂; Increase acid concentration; Cool to 0 °C before filtration.[1][4] |
| Dark Reaction Color | Diazonium salt decomposition; Azo coupling side reaction. | Improve temperature control; Ensure slow NaNO₂ addition; Increase acid concentration.[1] |
| Oily Product | Formation of phenol byproduct or free hydrazine base. | Ensure sufficient HCl is present during workup; Purify via recrystallization of the hydrochloride salt.[2] |
| Incomplete Reaction | Poor quality of starting materials or reducing agent. | Verify purity of aniline; Use fresh, high-quality reducing agent. |
Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
3-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-Fluoro-4-methylaniline (1.0 eq) and concentrated HCl (3.0-4.0 eq) in water.
-
Cool the mixture to 0 °C using an ice-salt bath, ensuring the aniline hydrochloride salt is fully dissolved or is a fine slurry.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline mixture, keeping the internal temperature strictly between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 3-fluoro-4-methylphenyldiazonium chloride intermediate.
Step 2: Reduction
-
In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (>2.0 eq) in concentrated HCl.
-
Cool this reducing solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of the target hydrazine salt should begin to form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, dilute HCl or a saturated brine solution to remove impurities.
-
For purification, transfer the crude solid to a flask and dissolve it in a minimum amount of boiling water.
-
Filter the hot solution to remove any insoluble matter.
-
Add a volume of concentrated HCl to the clear filtrate and cool the mixture slowly, finally chilling it to 0 °C in an ice bath to maximize crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Visualized Workflows
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision-making guide for troubleshooting low yield issues in the synthesis.
References
purification techniques for crude (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Welcome to the Technical Support Center for the purification of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is highly colored (pink, yellow, or brown). How can I remove these colored impurities?
A1: Colored impurities in aryl hydrazine derivatives are common and typically arise from oxidation or residual reactants from the synthesis, which may involve diazotization and reduction steps. The most effective method to remove these is during recrystallization by using a decolorizing agent.
-
Solution: Add a small amount of activated charcoal (e.g., Norit or animal charcoal) to the hot, dissolved solution of your crude product before the filtration step.[1] The charcoal will adsorb the colored impurities. Use it sparingly (typically 1-2% w/w) as excessive use can reduce your yield by adsorbing the desired product. Boil the solution with the charcoal for a few minutes before performing a hot filtration to remove it.[1]
Q2: I am experiencing very low yield after recrystallization. What are the common causes and how can I improve it?
A2: Low yield is a frequent issue in recrystallization. The primary causes include:
-
Using an inappropriate solvent or solvent volume: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Using too much solvent will keep your product dissolved even after cooling.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. It may also result in incomplete crystallization.
-
Incomplete precipitation: The hydrochloride salt's solubility is significantly decreased by the common ion effect. Adding concentrated hydrochloric acid to the aqueous solution helps to maximize the precipitation of the hydrochloride salt.[1]
-
Premature crystallization: If the solution cools too much during hot filtration, the product will crystallize on the filter paper.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Control Cooling Rate: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Use Common Ion Effect: After dissolving the crude product in water or dilute HCl, add a volume of concentrated HCl to the filtrate to force precipitation.[1]
-
Prevent Premature Crystallization: Preheat your filtration apparatus (funnel, filter flask) before performing the hot filtration.
Q3: My purified product still shows impurities by NMR or HPLC. What should I do?
A3: If a single recrystallization does not provide the desired purity, you may need to perform a second recrystallization. If impurities persist, they may have very similar solubility profiles to your product. In such cases, an alternative purification technique like column chromatography might be necessary. However, given that this is a hydrochloride salt, chromatography can be challenging. It is often easier to perform chromatography on the free base form of the hydrazine and then convert the purified free base back to the hydrochloride salt.
Q4: What is the best recrystallization solvent for this compound?
A4: Based on established procedures for similar compounds like phenylhydrazine hydrochloride, an aqueous system is highly effective.[1] The process involves dissolving the crude salt in hot water or dilute acid, followed by the addition of concentrated hydrochloric acid to induce crystallization upon cooling.[1] Ethanol-water mixtures can also be effective. The ideal solvent system must be determined empirically.
Troubleshooting and Data Guide
The following table summarizes troubleshooting strategies for common recrystallization problems.
| Problem | Potential Cause | Recommended Solution |
| Oily Precipitate Forms | The boiling point of the solvent is higher than the melting point of the solute; or, the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can help. |
| No Crystals Form | Solution is not saturated; cooling is insufficient; compound is highly soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, reduce the volume of the solvent by evaporation and re-cool. If still unsuccessful, a different solvent or an anti-solvent addition is needed. |
| Product is Colored | Presence of highly colored impurities; thermal decomposition during heating. | Use activated charcoal during recrystallization.[1] Avoid prolonged heating of the solution. |
| Low Purity | Inefficient removal of impurities; co-precipitation of impurities. | Ensure slow cooling. Wash the collected crystals with a small amount of cold solvent. A second recrystallization may be necessary. |
Detailed Experimental Protocol: Recrystallization
This protocol is adapted from a standard procedure for purifying aryl hydrazine hydrochlorides and should be optimized for your specific compound.[1]
Objective: To purify crude this compound by removing colored impurities and byproducts.
Materials:
-
Crude this compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks, Buchner funnel and flask, filter paper
-
Heating source (hot plate)
-
Ice bath
Procedure:
-
Dissolution: For every 10 grams of crude hydrochloride, place it in a 250 mL Erlenmeyer flask and add 60 mL of deionized water.[1] Heat the mixture with stirring on a hot plate until the solid fully dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approx. 0.1-0.2 g) of activated charcoal.[1] Bring the mixture back to a gentle boil for 5-10 minutes.
-
Hot Filtration: Preheat a second flask and a glass funnel with fluted filter paper by pouring boiling water through it. Discard the water and immediately filter the hot solution containing your compound. This step removes the charcoal and any insoluble impurities. Work quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: To the hot, clear filtrate, carefully add 20 mL of concentrated hydrochloric acid.[1] You may see some initial crystal formation.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[1]
-
Collection: Collect the purified white or off-white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or an ethanol/water mixture to remove any residual HCl and impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Hydrazine salts can be sensitive to heat, so avoid high temperatures.[3]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: Standard workflow for the recrystallization of (3-Fluoro-4-Methylphenyl)Hydrazine HCl.
References
Technical Support Center: Synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Welcome to the technical support center for the synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction mixture is turning a deep red or orange. What is causing this discoloration?
A1: The formation of a deep red or orange color is typically due to an azo coupling side reaction. This occurs when the newly formed diazonium salt (an electrophile) reacts with the unreacted, electron-rich 3-Fluoro-4-methylaniline starting material.[1][2] To prevent this, ensure a sufficiently acidic environment (high concentration of HCl) and maintain a low reaction temperature (0-5 °C). It is also crucial to add the sodium nitrite solution slowly to the acidic aniline solution to avoid localized areas of low acidity.[3]
Q2: The yield of my final hydrazine product is significantly lower than expected. What are the common causes?
A2: Low yields can stem from several issues. Firstly, the intermediate diazonium salt is thermally unstable and can decompose, especially if the temperature rises above 5-10 °C, leading to the formation of 3-fluoro-4-methylphenol and loss of nitrogen gas.[1][4] Secondly, over-reduction during the second step can convert the diazonium salt or the hydrazine product back into 3-fluoro-4-methylaniline.[2][4] Finally, incomplete diazotization due to improper stoichiometry or impure reagents will also result in a lower overall yield.
Q3: How can I confirm that the initial diazotization step is complete before proceeding with the reduction?
A3: A simple qualitative test involves taking a small aliquot of the reaction mixture and spotting it on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which suggests that all the primary amine has been consumed. However, for more quantitative results, techniques like HPLC can be used to monitor the disappearance of the 3-fluoro-4-methylaniline starting material.
Q4: My final product is contaminated with the starting material, 3-fluoro-4-methylaniline. How did this happen and how can I remove it?
A4: Contamination with the starting aniline can be due to either incomplete diazotization or over-reduction of the diazonium salt.[5] Purification can be achieved through recrystallization, as the hydrochloride salts of the hydrazine and the aniline may have different solubilities in various solvent systems. Alternatively, careful column chromatography can be employed to separate the components.[5]
Q5: I used stannous chloride (SnCl₂) for the reduction and now have a persistent inorganic precipitate. How can I remove it?
A5: The use of stannous chloride often results in the formation of tin salts, which can be difficult to remove from the final product.[6] During the workup, basifying the solution will precipitate tin hydroxides. These can be removed by filtration. Thoroughly washing the organic extract with water and brine can also help minimize inorganic salt contamination. Using alternative reducing agents like sodium sulfite or ascorbic acid can circumvent this issue.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Vigorous bubbling (N₂ evolution) during diazotization. Reaction temperature exceeded 10 °C. | Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures.[1][4] | Maintain strict temperature control between 0-5 °C using an ice-salt bath. Add reagents slowly to manage exothermic processes. |
| Final product contains significant amounts of 3-fluoro-4-methylaniline. | Over-reduction: The reducing agent is too strong or used in excess, converting the product back to the aniline.[2] | Carefully control the stoichiometry of the reducing agent. Maintain the recommended temperature for the reduction step. Consider a milder reducing agent like sodium bisulfite.[1] | |
| Product Impurity | Reaction mixture turns dark red, orange, or brown. | Azo Coupling: Diazonium salt reacts with the starting aniline.[2] | Ensure high acidity by using sufficient excess of HCl. Add NaNO₂ solution slowly and sub-surface to the aniline solution.[3] |
| Oily or "messy" product that is difficult to crystallize. | Mixture of Products: Presence of starting materials, side-products (e.g., azo dyes, phenol), and the desired hydrazine. | Purify via column chromatography. Attempt trituration with a non-polar solvent like cold n-hexane to induce solidification of the desired product.[7] | |
| Reaction Failure | Starch-iodide test remains negative even after adding the full equivalent of NaNO₂. | Inactive Reagents: The sodium nitrite may have degraded, or the starting aniline is of low purity. | Use fresh, high-purity sodium nitrite and verify the purity of the 3-fluoro-4-methylaniline starting material. |
| No precipitate forms upon addition of the reducing agent. | Failed Diazotization: The diazonium salt was not formed in the first step. | Re-verify the protocol for the diazotization step, paying close attention to temperature, reagent stoichiometry, and acidity. |
Visualized Workflows and Pathways
Synthesis and Side Reaction Pathways
Caption: Main synthesis pathway and key side reactions.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
dealing with impurities in commercial (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Technical Support Center: (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
Welcome to the technical support center for this compound (CAS: 156941-64-9). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of this compound (purity typically >98%) may contain several process-related and degradation impurities.[1] The most common synthesis route involves the diazotization of 3-Fluoro-4-methylaniline followed by reduction.[2] Impurities often stem from this process.
-
Starting Material Carryover: Unreacted 3-Fluoro-4-methylaniline.
-
Side-Reaction Products: Oxidized species or products from incomplete reduction of the intermediate diazonium salt.
-
Solvent Residues: Residual solvents from synthesis and purification steps.
-
Degradation Products: Hydrazine derivatives can be susceptible to oxidation over time, leading to colored impurities.
Q2: How can I assess the purity of my this compound sample?
A2: The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A typical HPLC analysis can quantify the main component and identify known impurities. ¹H-NMR can provide a clear picture of the compound's integrity and detect organic impurities.
Q3: My sample of this compound has a pink or brownish tint. Is it still usable?
A3: A slight discoloration often indicates the presence of minor oxidized impurities. While the material may still be suitable for some applications, this discoloration can be problematic in sensitive reactions, such as the Fischer indole synthesis, where it might lead to lower yields and colored byproducts.[3][4] For high-purity applications, purification via recrystallization is recommended.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a low temperature (e.g., 4°C) in an inert atmosphere (like argon or nitrogen) is ideal for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in downstream applications, particularly the Fischer indole synthesis.[3]
| Problem | Potential Cause | Recommended Action |
| Low or No Yield in Fischer Indole Synthesis | Impure Starting Material: The presence of impurities, especially unreacted aniline or oxidized species, can inhibit the reaction or lead to side products.[4] | 1. Assess Purity: Analyze the hydrazine hydrochloride sample using the HPLC protocol below. 2. Purify: If purity is below 98%, perform the recrystallization protocol provided. |
| Incorrect Reaction Conditions: The choice of acid catalyst and temperature is crucial for the Fischer indole synthesis.[5] | 1. Catalyst Choice: Ensure the appropriate Brønsted or Lewis acid is being used (e.g., HCl, H₂SO₄, ZnCl₂).[3] 2. Optimize Temperature: Run small-scale trials at different temperatures to find the optimal condition. | |
| Formation of Dark, Tarry Byproducts | Oxidation: The hydrazine or an intermediate in the reaction (e.g., hydrazone) may be oxidizing under the reaction conditions. | 1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. |
| Unexpected Side-Products Observed by LC-MS or NMR | Isomeric Impurities: The starting aniline may have contained isomeric impurities, leading to the formation of undesired indole regioisomers. | 1. Analyze Starting Material: If possible, check the purity of the 3-Fluoro-4-methylaniline used for the synthesis. 2. Purify Final Product: Isolate the desired indole isomer using column chromatography. |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol provides a standard method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |
Protocol 2: Recrystallization for Purification
This procedure can be used to improve the purity of commercial this compound, often removing colored impurities.
-
Dissolution: Dissolve 10 g of the compound in a minimum amount of hot (~70-80°C) isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum at 40-50°C.
Expected Outcome: A significant improvement in purity (>99.5%) and a reduction in color (to off-white or white crystals).
Visual Guides
Workflow for Quality Control and Purification
Caption: Workflow for assessing and improving the purity of the reagent.
Impact of Aniline Impurity in Fischer Indole Synthesis
Caption: How an aniline impurity can lead to undesired outcomes.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. The following information is intended to assist in overcoming challenges related to its reactivity in chemical syntheses, particularly in the context of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the potential causes?
A1: Low reactivity of this compound can be attributed to several factors:
-
Inadequate Acidity: The Fischer indole synthesis, a common application for this compound, is an acid-catalyzed reaction. The choice and concentration of the acid catalyst are critical.
-
Protonation of the Hydrazine: As a hydrochloride salt, the hydrazine is protonated, which significantly reduces its nucleophilicity. The free base is the reactive species.
-
Purity of Starting Materials: Impurities in the hydrazine hydrochloride or the carbonyl compound can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired product.[1]
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
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Electronic Effects of Substituents: The fluorine atom at the 3-position is electron-withdrawing, which can decrease the nucleophilicity of the hydrazine and slow down the reaction. Conversely, the methyl group at the 4-position is electron-donating. The interplay of these two groups influences the overall reactivity. Generally, electron-withdrawing groups on the phenylhydrazine ring can lower the reaction efficiency and may necessitate harsher reaction conditions.[2]
Q2: How does the hydrochloride salt form of the hydrazine affect its reactivity?
A2: The hydrochloride salt form means the hydrazine is present in its protonated state. This protonation deactivates the lone pair of electrons on the nitrogen atom, making it a poor nucleophile. For reactions where the hydrazine needs to act as a nucleophile, such as in the initial condensation with a carbonyl compound to form a hydrazone, the free base is required. In many procedures, the reaction conditions (e.g., the presence of a solvent like acetic acid) are sufficient to establish an equilibrium that provides enough of the free base for the reaction to proceed. However, in some cases, a pre-neutralization step or the addition of a base might be necessary.
Q3: What is the expected regioselectivity when using this compound in the Fischer indole synthesis?
A3: For meta-substituted phenylhydrazines, the Fischer indole synthesis can potentially yield a mixture of 4- and 6-substituted indoles. The outcome is influenced by the electronic nature of the substituents. With an electron-donating group (methyl) at the 4-position and an electron-withdrawing group (fluoro) at the 3-position, the cyclization is likely to be directed by the interplay of these electronic effects and the specific reaction conditions, potentially leading to a mixture of 6-fluoro-7-methylindole and 4-fluoro-5-methylindole.[3]
Q4: Are there any common side reactions to be aware of?
A4: Besides the formation of regioisomers, other potential side reactions in the Fischer indole synthesis include:
-
N-N Bond Cleavage: Under certain conditions, particularly with electron-donating substituents on the carbonyl compound, the N-N bond of the hydrazone intermediate can cleave, which competes with the desired cyclization.[1]
-
Decomposition and Polymerization: At excessively high temperatures or with prolonged reaction times, the starting materials or the indole product may decompose or polymerize, leading to lower yields and purification challenges.[4]
Troubleshooting Guide
This guide provides a structured approach to address low reactivity issues with this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Catalysis | - Increase the concentration of the Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH).- Switch to a stronger Brønsted acid or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[5][6] - Consider using polyphosphoric acid (PPA), which can serve as both a catalyst and a solvent.[1] |
| Hydrazine Salt Deactivation | - Ensure the reaction medium facilitates the formation of the free base. Acetic acid as a solvent can often achieve this.- For reactions requiring the free hydrazine, consider a pre-treatment step where the hydrochloride salt is neutralized with a base (e.g., NaHCO₃, Et₃N) and the free base is extracted before use. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at very high temperatures. |
| Impure Starting Materials | - Use freshly purified this compound.- Purify the carbonyl compound (e.g., by distillation or recrystallization) before use.[1] |
| Solvent Effects | - If using a non-polar solvent, consider switching to a more polar solvent like ethanol, acetic acid, or toluene to improve solubility and facilitate the reaction. |
Quantitative Data on Substituent Effects
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| 4-Methyl (electron-donating) | Isopropyl methyl ketone | Acetic Acid | High (not specified) | --INVALID-LINK-- |
| 4-Nitro (electron-withdrawing) | Isopropyl methyl ketone | Acetic Acid/HCl | 30 | --INVALID-LINK-- |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | ~85 | --INVALID-LINK-- |
| 2-Methoxy (electron-donating) | Ethyl pyruvate | HCl/EtOH | Abnormal products | --INVALID-LINK-- |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
1. Hydrazone Formation (One-Pot or Two-Step):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add a catalytic amount of acid if not using an acidic solvent (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
2. Indolization (Cyclization):
-
To the flask containing the hydrazone, add the acid catalyst. The choice and amount of acid will depend on the specific reaction (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).[6]
-
Heat the reaction mixture to the desired temperature (typically 80-160 °C) and monitor the formation of the indole product by TLC or LC-MS.
-
The reaction time can vary from minutes to several hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully quench the reaction by pouring it onto crushed ice or into a cold, basic solution (e.g., saturated NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.[1]
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting low reactivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
preventing degradation of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool and dry place. Recommended storage temperatures are typically between 2-8°C or at room temperature, depending on the supplier's recommendations. Always refer to the product's certificate of analysis for specific storage temperature guidelines.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is critical to prevent oxidation, a primary degradation pathway for hydrazines.
-
Light: Protect from light. The compound should be stored in a light-resistant container.
-
Moisture: Keep the container tightly sealed to protect from moisture, as the compound is hygroscopic and can degrade in the presence of water.
Q2: What are the visible signs of degradation of this compound?
A2: Visual inspection can often provide initial clues about the degradation of the compound. Signs of degradation include:
-
Color Change: A change from its typical white to off-white or yellowish to brownish color can indicate oxidation or other degradation processes.
-
Caking or Clumping: Changes in the physical appearance of the powder, such as caking or clumping, may suggest moisture absorption and potential hydrolysis.
-
Odor: While not a primary indicator for this specific compound, any unusual or strong odors should be noted.
Q3: What are the main causes of degradation for this compound?
A3: The primary factors that can lead to the degradation of this compound are:
-
Oxidation: Exposure to air (oxygen) is a major cause of degradation for hydrazine derivatives. This can be catalyzed by light and trace metal ions.
-
Hydrolysis: The hydrochloride salt is susceptible to hydrolysis in the presence of moisture.
-
Thermal Decomposition: Elevated temperatures can accelerate the decomposition of the compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can initiate and accelerate degradation processes.
Q4: With which substances is this compound incompatible?
A4: To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.
-
Strong Bases: Can deprotonate the hydrazine hydrochloride, potentially leading to the less stable free base.
-
Metals: Certain metals can catalyze the decomposition of hydrazines.
-
Aldehydes and Ketones: Reacts with carbonyl compounds to form hydrazones. While this is a common synthetic application, it is an incompatibility in the context of storage and unintended reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify Purity: Check the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. Review Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound. |
| Reaction failure or low yield | Inactive reagent due to degradation. | 1. Assess Reagent Quality: Perform a quick qualitative test or a purity analysis on the hydrazine starting material. 2. Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere to prevent in-situ degradation. |
| Appearance of unexpected byproducts | Formation of degradation products that participate in side reactions. | 1. Characterize Byproducts: Use analytical techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can provide insights into the degradation pathway. 2. Purify Starting Material: If the starting material is found to be impure, consider purification before use. |
Stability and Degradation
Summary of Storage Condition Effects on Stability
| Condition | Effect on Stability | Prevention |
| Exposure to Air (Oxygen) | High risk of oxidation, leading to colored impurities and loss of potency. | Store under an inert atmosphere (Nitrogen or Argon). |
| Exposure to Moisture | Hydrolysis of the hydrochloride salt, potentially leading to the free base and other degradation products. | Store in a tightly sealed container in a desiccator or dry box. |
| Elevated Temperature | Increased rate of thermal decomposition. | Store at the recommended cool temperature. Avoid exposure to heat sources. |
| Exposure to Light | Can catalyze photo-oxidation and other degradation pathways. | Store in an amber or opaque container. |
Experimental Protocols
General Protocol for Stability Indicating Method using HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.
-
Column Selection: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products show significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 60°C.
-
Photodegradation: Expose the sample solution to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC to separate the parent compound from any degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound under various improper storage conditions.
Caption: A logical workflow for troubleshooting experimental issues potentially related to the degradation of this compound.
Technical Support Center: Solvent Effects on the Reaction Rate of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. The information provided is based on established principles of reaction kinetics for hydrazine derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Inappropriate solvent polarity: The polarity of the solvent significantly impacts the rate of reactions involving polar reagents like hydrazine hydrochlorides. Reactions may be slow if the solvent does not adequately stabilize the transition state. | Optimize solvent choice: Experiment with a range of solvents with varying polarities. Polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol, are often good starting points. Refer to the data table below for expected relative rates. |
| Low reaction temperature: Reaction kinetics are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates. | Increase reaction temperature: Gradually increase the temperature of the reaction mixture while monitoring for any potential side reactions or degradation of starting materials. | |
| Incorrect pH: The nucleophilicity of the hydrazine and the electrophilicity of the reaction partner (e.g., a carbonyl compound) are highly pH-dependent. For reactions like hydrazone formation, the rate is often optimal under mildly acidic conditions.[1] | Adjust pH: If compatible with your reaction, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.[2] | |
| Poor solubility of reactants: If the this compound or other reactants are not fully dissolved, the reaction will be slow and may not go to completion. | Select a solvent with better solubilizing power: Ensure all reactants are fully dissolved at the reaction temperature. A solvent mixture might be necessary to achieve complete dissolution. | |
| Formation of side products | Solvent participation in the reaction: Some solvents can react with the starting materials or intermediates under certain conditions. | Use an inert solvent: Switch to a non-reactive solvent that is known to be stable under your reaction conditions. |
| Decomposition of starting material: Hydrazine derivatives can be unstable at elevated temperatures or in the presence of certain reagents.[3] | Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period. Also, ensure the quality and purity of your starting material. | |
| Inconsistent reaction rates between batches | Variability in solvent quality: The presence of impurities, especially water, in the solvent can significantly affect the reaction rate. | Use high-purity, dry solvents: Always use freshly opened or properly dried solvents. Consider using anhydrous solvents for sensitive reactions. |
| Atmospheric moisture: Hydrazine reactions can be sensitive to moisture. | Run the reaction under an inert atmosphere: To exclude atmospheric moisture, perform the reaction under a nitrogen or argon atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What type of solvent is generally best for reactions with this compound?
A1: The optimal solvent depends on the specific reaction being performed. However, for common reactions like hydrazone formation, polar solvents are generally preferred as they can stabilize the polar intermediates and transition states involved in the reaction mechanism.[4][5] Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), or polar protic solvents like ethanol and methanol, are often effective.[2][6] It is recommended to perform small-scale trials with a few different solvent types to determine the best one for your specific application.
Q2: How does solvent polarity affect the reaction rate?
A2: Solvent polarity can have a significant impact on the reaction rate. In general, for reactions that proceed through a polar transition state, increasing the solvent polarity will increase the reaction rate. This is because polar solvents can better solvate and stabilize the charged or partially charged species in the transition state, thus lowering the activation energy of the reaction.[4] For instance, studies on similar phenylhydrazine reactions have shown that rates are higher in more polar solvents.[6]
Q3: Can I use a non-polar solvent for my reaction?
A3: While polar solvents are generally recommended, non-polar solvents can be used, particularly if the other reactants are non-polar. However, you may observe a significantly slower reaction rate. Additionally, the solubility of this compound, being a salt, is likely to be very low in non-polar solvents, which could prevent the reaction from occurring.
Q4: My reaction is very slow in ethanol. What can I do?
A4: If your reaction is slow in a polar protic solvent like ethanol, you could try a polar aprotic solvent like DMSO or DMF, which can sometimes lead to faster rates for nucleophilic reactions.[7] Alternatively, adding a catalytic amount of a weak acid, such as acetic acid, can accelerate reactions like hydrazone formation.[2] Increasing the reaction temperature is also a common strategy to increase the reaction rate.
Q5: Does the presence of water in the solvent affect the reaction?
A5: Yes, the presence of water can have a complex effect. In some cases, a small amount of water in a polar solvent can increase the solubility of the hydrazine hydrochloride and potentially increase the rate. However, for reactions that produce water as a byproduct (like hydrazone formation), excess water in the solvent can shift the equilibrium back towards the reactants, leading to lower yields. For sensitive or equilibrium-driven reactions, it is best to use anhydrous solvents.
Data Presentation
The following table summarizes the expected qualitative effect of different solvent types on the reaction rate of this compound in a typical condensation reaction (e.g., hydrazone formation). The relative rates are based on general principles of solvent effects on similar reactions.[4][6][7]
| Solvent Type | Examples | Dielectric Constant (Approx.) | Expected Relative Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 35 - 50 | High | Effectively solvates cations and has less interaction with the nucleophile, leading to a higher effective nucleophilicity. Stabilizes polar transition states. |
| Polar Protic | Water, Ethanol, Methanol | 20 - 80 | Moderate to High | Can stabilize polar transition states. However, hydrogen bonding with the hydrazine can decrease its nucleophilicity.[8][9] |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | 2 - 5 | Low | Poor stabilization of polar transition states and low solubility of the hydrazine salt. |
Experimental Protocols
General Protocol for Kinetic Analysis of Hydrazone Formation
This protocol describes a general method for determining the effect of a solvent on the rate of reaction between this compound and a carbonyl compound (e.g., benzaldehyde).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the solvent to be tested.
-
Prepare a stock solution of the carbonyl compound in the same solvent.
-
The concentrations should be chosen such that upon mixing, they are in the desired stoichiometric ratio (often with one reactant in excess to achieve pseudo-first-order kinetics).[6]
-
-
Reaction Initiation:
-
Equilibrate both stock solutions to the desired reaction temperature in a thermostatted water bath.
-
Initiate the reaction by rapidly mixing the two solutions in a reaction vessel (e.g., a cuvette for spectrophotometric monitoring).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored over time by observing the change in a physical property of the solution. A common method is UV-Vis spectrophotometry, where the formation of the hydrazone product, which often has a unique UV absorbance, is monitored at a specific wavelength.[6]
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
From this data, the initial reaction rate can be determined. For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, and the rate constant (k) can be calculated from the slope. (Where A∞ is the absorbance at completion and At is the absorbance at time t).
-
Repeat the experiment using different solvents to compare the reaction rates.
-
Mandatory Visualization
Caption: Logical relationship of solvent properties on reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. youtube.com [youtube.com]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in the synthesis of heterocyclic compounds. The most frequent applications include the Fischer indole synthesis to create substituted indoles, and various cyclocondensation reactions to form pyrazoles and other nitrogen-containing heterocycles. It can also be utilized in palladium-catalyzed cross-coupling reactions.
Q2: How do the fluoro and methyl substituents on the phenyl ring affect reactivity?
A2: The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in its reactivity. The methyl group is an electron-donating group, which generally increases the electron density of the aromatic ring, making it more nucleophilic and potentially accelerating reactions like the Fischer indole synthesis. Conversely, the fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the hydrazine nitrogens and the aromatic ring. The interplay of these opposing effects will influence the optimal reaction conditions and catalyst choice.
Q3: What safety precautions should be taken when working with this compound?
A3: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1]
Catalyst Selection
The choice of catalyst is critical for the success of the Fischer indole synthesis. Both Brønsted and Lewis acids are commonly employed.[1][2]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[1] For substrates similar to (3-Fluoro-4-Methylphenyl)Hydrazine, zinc chloride has been shown to be an effective catalyst.
Troubleshooting Guide for Fischer Indole Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or no yield | Impure starting materials | Ensure the purity of this compound and the carbonyl compound. |
| Incorrect catalyst | The chosen acid catalyst may not be optimal. Screen a variety of Brønsted and Lewis acids (e.g., HCl, PPA, ZnCl₂, BF₃). | |
| Insufficient heating | The reaction often requires elevated temperatures to proceed. Gradually increase the reaction temperature while monitoring for decomposition. | |
| Formation of multiple products | Isomeric products | With unsymmetrical ketones, two different indole isomers can be formed. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent. |
| Side reactions | Undesired side reactions may occur. Consider lowering the reaction temperature or using a milder catalyst. | |
| Difficulty in product purification | Tarry byproducts | Polymerization or degradation of the starting materials or product can lead to tar formation. Try running the reaction under an inert atmosphere and at a lower temperature. |
Quantitative Data for Fischer Indole Synthesis with Substituted Phenylhydrazines
The following table summarizes representative data for the Fischer indole synthesis with various substituted phenylhydrazines to provide an indication of expected yields under different conditions.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (4-Fluorophenyl)hydrazine HCl | Cyclohexanone | PPA | - | 100 | 1 | 85 |
| (4-Methylphenyl)hydrazine HCl | Acetone | ZnCl₂ | Acetic Acid | 118 | 2 | 78 |
| (3-Bromophenyl)hydrazine HCl | Propiophenone | H₂SO₄ | Ethanol | 78 | 4 | 65 |
| (2,4-Difluorophenyl)hydrazine HCl | Cyclopentanone | BF₃·OEt₂ | Dioxane | 100 | 3 | 72 |
Experimental Protocol: Synthesis of 6-Fluoro-7-methyl-1H-indole
This protocol is a general guideline for the Fischer indole synthesis using this compound and a suitable ketone (e.g., acetone to yield 2,6-dimethyl-7-fluoro-1H-indole).
Materials:
-
This compound (1 equivalent)
-
Ketone (e.g., Acetone, 1.1 equivalents)
-
Zinc Chloride (ZnCl₂, 1.2 equivalents)
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium hydroxide solution (2 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound and the ketone in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1 hour to form the hydrazone.
-
Remove the solvent under reduced pressure.
-
To the resulting hydrazone, add zinc chloride and heat the mixture to 120-140 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and add water.
-
Neutralize the mixture with a 2 M sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Palladium-Catalyzed Cross-Coupling Reactions
Aryl hydrazines can serve as coupling partners in various palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds.
Catalyst Selection
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Ligands: A variety of phosphine-based ligands are used to stabilize the palladium catalyst and facilitate the catalytic cycle. Examples include triphenylphosphine (PPh₃), XantPhos, and Buchwald-type ligands.
Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. |
| Inappropriate ligand | The chosen ligand may not be suitable for the specific transformation. Screen a variety of phosphine ligands. | |
| Incorrect base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine. Optimize the base for your specific reaction. | |
| Homocoupling of the coupling partner | Reaction conditions favor homocoupling | Adjust the reaction temperature, concentration, and stoichiometry of the reactants. |
| Decomposition of the hydrazine | The hydrazine moiety may be unstable under the reaction conditions | Consider using milder reaction conditions (lower temperature, weaker base). |
Quantitative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling with Aryl Hydrazine Derivatives
The following table provides representative data for Suzuki-Miyaura coupling reactions involving aryl hydrazine derivatives.
| Aryl Hydrazine Derivative | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 85 |
| (4-Methoxyphenyl)hydrazine | (4-Tolyl)boronic acid | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| (3-Chlorophenyl)hydrazine | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 90 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
PPh₃ (0.04 equivalents)
-
K₂CO₃ (2 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
scale-up challenges for the synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The synthesis typically proceeds via a two-step process: diazotization of 3-fluoro-4-methylaniline followed by reduction of the resulting diazonium salt.
Diagram of the General Synthesis Workflow:
Caption: General synthesis workflow for this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diazonium Salt (Incomplete Diazotization) | 1. Temperature too high: Diazonium salts are unstable and can decompose at elevated temperatures. 2. Insufficient acid: The reaction requires a sufficiently acidic medium. 3. Slow addition of sodium nitrite: Can lead to side reactions. 4. Impure starting aniline: Impurities can interfere with the reaction. | 1. Maintain a strict temperature control, typically between 0-5 °C, using an ice-salt bath. 2. Ensure at least 2.5-3 equivalents of acid are used relative to the aniline. 3. Add the sodium nitrite solution dropwise at a steady rate, ensuring the temperature does not rise. 4. Use high-purity 3-fluoro-4-methylaniline. |
| Formation of a Colored Impurity (Azo-coupling) | The diazonium salt can couple with unreacted aniline or other aromatic species present in the reaction mixture. | 1. Ensure a slight excess of nitrous acid to drive the diazotization to completion. 2. Maintain a low reaction temperature. 3. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Low Yield in the Reduction Step | 1. Decomposition of the diazonium salt: This can occur if the diazonium salt solution is allowed to warm up or sit for too long before reduction. 2. Inefficient reducing agent: The choice and amount of reducing agent are critical. 3. Side reactions: Over-reduction or other side reactions can occur. | 1. Use the diazonium salt solution immediately after its preparation. 2. Use a sufficient excess of the reducing agent (e.g., stannous chloride or sodium sulfite). 3. Control the temperature of the reduction reaction as specified in the protocol. |
| Product is an Oily or Gummy Solid | 1. Incomplete reaction or presence of impurities. 2. Incorrect pH during work-up and isolation. | 1. Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, HPLC). 2. Carefully adjust the pH during the work-up to ensure complete precipitation of the hydrochloride salt. |
| Difficulty in Filtering the Product | The product may precipitate as very fine particles. | 1. Allow the product to crystallize slowly at a controlled temperature. 2. Consider using a different solvent for crystallization. 3. Use a filter aid if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the accumulation of the diazonium salt intermediate. Diazonium salts are known to be thermally unstable and can decompose explosively, especially in a solid, dry state.[1] On a larger scale, inefficient heat dissipation can lead to a runaway reaction. It is crucial to maintain strict temperature control during the diazotization step and to use the diazonium salt solution immediately in the subsequent reduction step.
Q2: How can the formation of impurities be minimized during scale-up?
A2: Impurity formation can be minimized by:
-
Strict Temperature Control: Maintaining the temperature between 0-5°C during diazotization is critical to prevent decomposition and side reactions.
-
Stoichiometry Control: Precise control of the molar ratios of reactants, particularly avoiding an excess of the aniline starting material, can prevent the formation of azo-coupling byproducts.
-
Efficient Mixing: In larger reactors, ensuring homogenous mixing is essential to avoid localized "hot spots" and concentration gradients that can lead to side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.
Q3: What are the key challenges in the purification of this compound at an industrial scale?
A3: The main purification challenges include:
-
Removal of colored impurities: Azo-dyes and other colored byproducts can be difficult to remove.
-
Crystallization: Achieving a consistent crystal form and particle size can be challenging at a large scale, which can affect filtration and drying times.
-
Residual solvent removal: Ensuring the final product meets the required specifications for residual solvents.
-
Stability: The product may be sensitive to heat and light, requiring careful handling and storage conditions.
Q4: Is a continuous flow process a viable option for the synthesis of this compound on a large scale?
A4: Yes, a continuous flow process is a highly recommended and safer alternative to batch processing for this synthesis, especially at an industrial scale.[2] The key advantages include:
-
Enhanced Safety: The small reaction volumes within the flow reactor minimize the accumulation of hazardous diazonium salt intermediates.
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, preventing runaway reactions.
-
Increased Efficiency and Yield: Continuous processes can often be run at higher concentrations and temperatures (where appropriate and safe within the flow setup), leading to faster reaction times and potentially higher yields.
-
Consistent Product Quality: The steady-state operation of a flow reactor can lead to a more consistent product quality and impurity profile.
Diagram of a Troubleshooting Logic for Low Yield:
Caption: Troubleshooting logic for addressing low product yield.
Data Presentation
The following table presents representative data for the synthesis of substituted phenylhydrazines, which can be considered analogous to the synthesis of this compound. This data is derived from patent literature describing continuous flow processes.[2]
| Parameter | Lab Scale (Batch) | Pilot/Industrial Scale (Continuous Flow) |
| Typical Yield | 65-75% | >85% |
| Reaction Time | Several hours | < 30 minutes |
| Purity (Crude) | ~90% | >95% |
| Key Impurities | Azo-coupling products, unreacted starting materials, over-reduced products | Significantly reduced levels of all impurities |
| Safety Considerations | Accumulation of unstable diazonium salt, potential for runaway reactions | Minimized hold-up of hazardous intermediates, superior temperature control |
| Operational Efficiency | Lower throughput, significant manual handling | High throughput, potential for automation |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Protocol)
Materials:
-
3-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-4-methylaniline (1 equivalent).
-
Add concentrated hydrochloric acid (3 equivalents) and deionized water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt intermediate.
Step 2: Reduction
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath and basify it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (3-fluoro-4-methylphenyl)hydrazine.
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
References
Technical Support Center: Managing Exothermic Reactions with Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving hydrazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, ensuring safer and more controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of hydrazine derivatives?
A1: Hydrazine and its derivatives are energetic compounds, and their reactions can pose several significant hazards. The primary concerns are:
-
Thermal Runaway: An exothermic reaction can become uncontrollable if the heat generated exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture.[1][2] The rate of heat production often increases exponentially with temperature, while heat removal increases linearly, creating a risk of a self-accelerating process.[3]
-
Gas Evolution: Many reactions involving hydrazine derivatives, particularly decomposition reactions, produce large volumes of gas, such as nitrogen and ammonia.[3][4] In a closed system, this can lead to a dangerous buildup of pressure.
-
Toxicity: Hydrazine and many of its derivatives are toxic and are suspected carcinogens.[5][6] Exposure can occur through inhalation, ingestion, or skin contact.[5]
-
Flammability: Hydrazine vapors are flammable over a wide range of concentrations in air.[7] Some derivatives may also be flammable.
Q2: What are the early warning signs of a potential thermal runaway reaction?
A2: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
Unexpected Temperature Increase: A rise in temperature that is faster than anticipated or that continues to climb even when external heating is removed is a primary warning sign.[8]
-
Sudden Pressure Change: A rapid increase in pressure within the reaction vessel is a strong indicator of escalating gas evolution and a potential runaway.
-
Change in Reaction Mixture Appearance: Unforeseen color changes, sudden precipitation, or an increase in viscosity can signal side reactions or decomposition.
-
Increased Gas Evolution: A noticeable increase in the rate of bubbling or off-gassing can indicate an accelerating reaction.
Q3: How can I safely quench a reaction with an unreacted hydrazine derivative?
A3: Quenching excess hydrazine or its derivatives requires careful planning to avoid a violent reaction. The choice of quenching agent depends on the specific derivative and reaction conditions. A general approach involves the slow, controlled addition of a suitable reagent to neutralize the reactive species. It is crucial to maintain cooling throughout the quenching process. For specific protocols, it is essential to consult literature relevant to the particular hydrazine derivative you are working with. A step-down process using progressively more reactive quenching agents (e.g., starting with a less reactive alcohol before adding water) can be a safer approach for highly reactive reagents.[9]
Q4: What are the critical parameters to monitor during an exothermic reaction with a hydrazine derivative?
A4: Continuous monitoring of key parameters is essential for maintaining control over the reaction. These include:
-
Internal Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Pressure: For reactions conducted in a sealed or pressurized system, a pressure gauge is crucial.
-
Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.
-
Stirring Rate: Efficient stirring is vital to ensure homogenous temperature distribution and prevent localized hot spots.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase
Possible Causes:
-
Incorrect Reagent Stoichiometry: An excess of a key reactant can lead to a faster-than-expected reaction rate.
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity for the scale of the reaction.
-
Poor Heat Transfer: Inefficient stirring or the formation of a viscous mixture can impede heat transfer to the cooling medium.
-
Contaminants: The presence of catalytic impurities in reagents or solvents can accelerate the reaction.
Solutions:
-
Immediately Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of the cooling system. This may involve adding more ice, lowering the temperature of the cooling bath, or using a more efficient cooling medium.
-
Increase Stirring Rate: Improve agitation to enhance heat transfer, but be cautious as this could initially increase the reaction rate in a non-homogenous mixture.
-
Dilute the Reaction Mixture: If safe and practical, the slow addition of a pre-cooled, inert solvent can help to absorb heat and slow the reaction.
-
Prepare for Emergency Quenching: Have a pre-planned quenching procedure and the necessary reagents on standby.
Issue 2: Formation of Unidentified Side Products
Possible Causes:
-
Local Hot Spots: Poor mixing can lead to localized areas of high temperature, promoting side reactions or decomposition.[10]
-
Incorrect Reaction Temperature: The reaction may be running at a temperature that favors the formation of undesired byproducts.
-
Impure Starting Materials: Impurities in the reactants or solvents can participate in side reactions.[10]
Solutions:
-
Optimize Mixing: Ensure vigorous and efficient stirring throughout the reaction.
-
Precise Temperature Control: Maintain the reaction temperature within the optimal range identified during process development.
-
Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are free from contaminants.
-
Analyze the Side Products: If possible, isolate and identify the side products to better understand the undesired reaction pathway and how to prevent it.
Quantitative Data on Hydrazine Derivatives
The following tables summarize key physical and thermal properties of selected hydrazine derivatives. This data is crucial for assessing the potential hazards and for designing safe experimental procedures.
| Property | Phenylhydrazine (C₆H₅NHNH₂)[9][11][12][13][14] | Hydrazine (N₂H₄)[3][7] |
| Melting Point | 19.5 °C | 2 °C |
| Boiling Point | 243.5 °C (decomposes) | 113.5 °C |
| Flash Point | 88 - 89 °C | 38 °C (anhydrous) |
| Autoignition Temperature | 174 °C | 165 °C (vapor) |
| Decomposition Temperature | ~243 °C | Onset as low as 58°C with catalysts |
| Heat of Decomposition (ΔHrxn) | Not readily available | -123.3 kJ mol⁻¹ (liquid phase, 350–515 K)[4] |
Note: The thermal stability of hydrazine and its derivatives can be significantly influenced by the presence of catalysts, such as metal oxides.[7]
Experimental Protocols
Protocol 1: Controlled Addition of Reagent for an Exothermic Hydrazone Synthesis
This protocol describes the synthesis of a hydrazone from a ketone and a hydrazine derivative, with a focus on managing the exothermic nature of the reaction.
Materials:
-
Ketone (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Anhydrous ethanol
-
Reaction flask with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
Procedure:
-
Dissolve the ketone in anhydrous ethanol in the reaction flask and cool the solution to 0 °C in an ice bath.
-
Dissolve the hydrazine derivative in a separate portion of anhydrous ethanol.
-
Slowly add the hydrazine derivative solution to the ketone solution via the dropping funnel over a period of 30-60 minutes.
-
Monitor the internal temperature of the reaction mixture closely during the addition. The addition rate should be adjusted to maintain the temperature below a predetermined limit (e.g., 10 °C). Some hydrazone syntheses are known to be mildly exothermic.[15]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or other appropriate analytical methods.
-
If the product precipitates, it can be collected by filtration. If not, the product can be isolated by standard workup procedures.
Protocol 2: Emergency Quenching of a Phenylhydrazine Reaction
This protocol outlines a general procedure for quenching a reaction involving phenylhydrazine in the event of an uncontrolled exotherm. This should be considered a last resort and performed with extreme caution in a well-ventilated fume hood behind a blast shield.
Materials:
-
Pre-cooled quenching solution (e.g., a large volume of cold, inert solvent like toluene or a dilute solution of a weak acid like acetic acid in an appropriate solvent). The choice of quencher must be carefully evaluated for compatibility with the reaction components.
-
Large bore cannula or wide-mouth funnel for rapid addition.
-
Emergency services contact information readily available.
Procedure:
-
Alert all personnel in the immediate vicinity of the emergency.
-
Ensure personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and appropriate gloves) is properly worn.
-
If possible, remove any external heating sources.
-
From a safe distance, rapidly introduce the pre-cooled quenching solution into the reaction vessel. The goal is to rapidly dilute and cool the reaction mixture to stop the runaway.
-
Do not cap or seal the reaction vessel, as rapid gas evolution is likely.
-
Once the initial vigorous reaction has subsided, continue to monitor the temperature.
-
Evacuate the area if the situation cannot be brought under control and contact emergency services.
Visualizations
Caption: Workflow for managing exothermic reactions with hydrazine derivatives.
Caption: Simplified signaling pathway of hydrazine-induced neurotoxicity.[10]
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and Other Hydrazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Hydrazine derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, have made them attractive scaffolds for the design of novel therapeutic agents. This guide provides a comparative analysis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and other key hydrazine derivatives, supported by experimental data to inform research and development efforts.
Chemical Properties and Synthesis
This compound is a substituted phenylhydrazine that serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence its chemical reactivity, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.
The general synthesis of substituted phenylhydrazine hydrochlorides often involves the diazotization of the corresponding aniline, followed by reduction of the resulting diazonium salt.
Caption: General synthetic workflow for substituted phenylhydrazine hydrochlorides.
The yield of this synthesis can vary depending on the specific substituents and reaction conditions employed. For instance, a continuous flow process for the synthesis of various phenylhydrazine salts has been reported with yields often exceeding 75%.[1]
Comparative Biological Activity
Hydrazine derivatives have been extensively studied for a range of biological activities. Here, we compare the performance of different hydrazine derivatives in two key areas: enzyme inhibition and antifungal activity.
Enzyme Inhibition
Hydrazine derivatives are known to be potent inhibitors of various enzymes, including monoamine oxidase (MAO), α-glucosidase, and α-amylase. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Hydrazine Derivative/Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenylhydrazone Derivatives | ||||
| Compound 2a | hMAO-A | 0.342 | Moclobemide | 6.061 |
| Compound 2b | hMAO-A | 0.028 | Moclobemide | 6.061 |
| Hydrazine Clubbed Thiazoles | ||||
| Compound 3c (most potent) | Aldose Reductase | 5.10 (Kᵢ = 5.47 ± 0.53 nM) | Epalrestat | 36.58 (Kᵢ = 34.53 ± 2.52 nM) |
| Various Derivatives | α-Glucosidase | 9.36 - 49.52 | Acarbose | 145.31 |
| Various Derivatives | α-Amylase | 4.94 - 28.17 | Acarbose | 48.17 |
| Other Hydrazine Derivatives | ||||
| Phenylhydrazine | Lysyl Oxidase (LOX) | - | - | - |
| Hydrazide | Lysyl Oxidase (LOX) | - | - | - |
| Alkyl Hydrazine | Lysyl Oxidase (LOX) | - | - | - |
| Semicarbazide | Lysyl Oxidase (LOX) | - | - | - |
Note: Direct comparative IC50 values for this compound were not available in the reviewed literature. The table presents data from different studies, and direct comparison should be made with caution due to varying experimental conditions.
The data indicates that subtle structural modifications on the phenyl ring and the hydrazine moiety can lead to significant differences in inhibitory potency and selectivity. For example, specific phenylhydrazone derivatives have shown potent and selective inhibition of human monoamine oxidase A (hMAO-A).[2] Similarly, hydrazine-thiazole hybrids have demonstrated strong inhibitory effects against enzymes relevant to diabetes.[3]
Caption: Mechanism of competitive enzyme inhibition by hydrazine derivatives.
Antifungal Activity
Several studies have highlighted the potential of hydrazine derivatives as antifungal agents. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate antifungal efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Hydrazine Derivative/Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N'-Phenylhydrazides | ||||
| Compound A11 | C. albicans SC5314 | 1.9 | Fluconazole | - |
| Compound B14 | C. albicans (Fluconazole-resistant) | <4 | Fluconazole | >64 |
| Compound D5 | C. albicans (Fluconazole-resistant) | <4 | Fluconazole | >64 |
| Hydrazine-based compounds | ||||
| Hyd.H | C. albicans | 9.6 | - | - |
| Hyd.OCH₃ | C. albicans | 11.1 | - | - |
| Hyd.Cl | C. albicans | 5.6 | - | - |
Note: Direct comparative MIC values for this compound were not available in the reviewed literature. The table presents data from different studies, and direct comparison should be made with caution due to varying experimental conditions.
The results demonstrate that N'-phenylhydrazides can exhibit potent antifungal activity, even against fluconazole-resistant strains of Candida albicans.[4] Furthermore, other hydrazine-based compounds have also shown significant efficacy in inhibiting the growth and biofilm formation of C. albicans.[5]
Experimental Protocols
Synthesis of Substituted Phenylhydrazine Hydrochloride (General Procedure)
This protocol describes a general method for the synthesis of substituted phenylhydrazine hydrochlorides from the corresponding anilines.
Materials:
-
Substituted aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Ice
-
Water
-
Ethanol
Procedure:
-
Diazotization: Dissolve the substituted aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl or an aqueous solution of Na₂SO₃).
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature as specified by the chosen reducing agent.
-
After the addition is complete, continue stirring for the recommended time to ensure complete reduction.
-
Isolation: The resulting phenylhydrazine hydrochloride may precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with a small amount of cold water or ethanol to remove impurities.
-
Dry the purified product under vacuum. The yield can be determined after drying. For example, a continuous flow synthesis of various phenylhydrazine salts has reported yields above 75%.[1]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal culture (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Fluconazole)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate. The concentration range should be appropriate to determine the MIC.
-
Prepare a standardized inoculum of the fungal strain in the broth medium.
-
Add the fungal inoculum to each well containing the test compound, as well as to the positive and negative control wells.
-
Incubate the plate at the optimal temperature and duration for the specific fungal strain (e.g., 35-37 °C for 24-48 hours for C. albicans).
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]
Enzyme Inhibition Assay (General Fluorometric Method for MAO)
This protocol describes a general fluorometric assay for determining the inhibitory activity of a compound against monoamine oxidase (MAO).[2]
Materials:
-
96-well black microtiter plates
-
MAO enzyme (hMAO-A or hMAO-B)
-
Substrate (e.g., p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound stock solution
-
Positive control inhibitor (e.g., Moclobemide for MAO-A)
-
Phosphate buffer
-
Fluorometric microplate reader
Procedure:
-
In the wells of the microtiter plate, add the phosphate buffer, MAO enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for a specified time.
-
Initiate the reaction by adding a solution containing the substrate (p-tyramine), Amplex® Red, and HRP.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time.
-
The rate of the reaction is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the significant potential of hydrazine derivatives in drug discovery. While direct comparative data for this compound is limited, the analysis of related substituted phenylhydrazines and other hydrazine derivatives demonstrates that this class of compounds offers a rich scaffold for the development of potent and selective therapeutic agents. The provided experimental protocols serve as a foundation for researchers to evaluate and compare the performance of novel hydrazine derivatives in their own laboratories. Further research focusing on the systematic evaluation of compounds like this compound against a panel of biological targets is warranted to fully elucidate their therapeutic potential.
References
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key chemical intermediate, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the primary analytical techniques applicable to the quantification of this compound and its analogues: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for hydrazine, its derivatives, and aromatic amines to provide a robust framework for method development and validation.[1][2][3][4] The principles and experimental data presented herein for similar compounds offer a strong starting point for the quantification of the target analyte.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of HPLC, GC, and Spectrophotometry based on data from analogous compounds.
Table 1: Comparison of Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[1][4] | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1][2][4] | Measurement of light absorption by the analyte, often after a color-forming reaction.[1][4][5][6] |
| Typical Detector | Diode Array Detector (DAD) or UV Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS).[1][2][4] | Spectrophotometer |
| Derivatization | Often not required, but can be used to enhance detection.[7] | Frequently required to improve volatility and thermal stability.[2] | Typically required to form a chromophore.[5][6] |
| Selectivity | High | High to Very High (especially with MS) | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate to High | Moderate to High | Low |
Table 2: Quantitative Performance Data for Hydrazine and Analogous Compounds
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Reference |
| HPLC | Hydrazine | 3.1 - 9.4 ppm | 3.1 ppm | - | - | [7] |
| HPLC | Hydralazine HCl | 50% - 150% of target | - | - | - | [8] |
| HPLC | Phenylhydrazine Compounds | - | - | - | - | [9] |
| GC-MS | Aromatic Amines | - | 0.001 - 0.008 µg/m³ | 0.001 - 0.008 µg/m³ | 87 - 95 | [10] |
| Spectrophotometry | Hydrazine | 0 - 7 µg/25 mL | - | - | - | [5] |
| Spectrophotometry | Hydrazine | 0.2 - 27.0 µg/g | 0.2 µg/g | 0.6 µg/g | 97.8 - 100.2 | |
| Spectrophotometry | Hydrazine | 20 - 400 ng | 3.1 ng | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for each technique, which can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the direct analysis of hydrazine derivatives.[7][8]
Instrumentation:
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
Chromatographic Conditions (Example for Hydralazine HCl): [8]
-
Mobile Phase A: Phosphate buffer (pH 2.5) and acetonitrile
-
Mobile Phase B: Methanol
-
Gradient: A gradient program is typically used to ensure good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a diluent (e.g., a mixture of mobile phase components).
-
Filter the solution through a 0.45 µm filter before injection.
Gas Chromatography (GC) with Derivatization
GC methods often require derivatization to enhance the volatility and stability of hydrazine compounds.[2][10]
Instrumentation:
-
Gas chromatograph with an FID, NPD, or MS detector
-
Capillary column suitable for amine analysis
Reagents:
-
Derivatizing agent (e.g., Heptafluorobutyric anhydride)[10]
-
Organic solvent (e.g., Toluene)
-
Aqueous buffer solution
Derivatization and Sample Preparation (Example for Aromatic Amines): [10]
-
Extract the analyte from the sample into an aqueous solution.
-
Adjust the pH to make the solution alkaline.
-
Extract the amine into an organic solvent like toluene.
-
Add the derivatizing agent (heptafluorobutyric anhydride) and react to form the derivative.
-
Inject an aliquot of the derivatized sample into the GC.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate the components.
-
Carrier Gas: Helium or Nitrogen
-
Detector Temperature: 300 °C
UV-Visible Spectrophotometry
This colorimetric method is based on the reaction of the hydrazine moiety with a chromogenic reagent.[5][6]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
p-Dimethylaminobenzaldehyde (p-DAB) solution[5]
-
Hydrochloric acid
-
Ethanol
Procedure (Example for Hydrazine):
-
Derivatization: React the sample containing the hydrazine with a solution of p-DAB in an acidic medium. This reaction forms a yellow-colored product.
-
Measurement: After a specified reaction time, measure the absorbance of the solution at the wavelength of maximum absorption (e.g., 458 nm).
-
Quantification: Determine the concentration of the analyte from a calibration curve prepared using standard solutions.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jddtonline.info [jddtonline.info]
- 9. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 10. series.publisso.de [series.publisso.de]
Unveiling the Biological Potential: A Comparative Analysis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and Structurally Related Compounds
For Immediate Release
In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with promising biological activities is paramount. This guide presents a comprehensive comparison of the biological activities of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and a series of structurally analogous compounds. Through a meticulous review of existing scientific literature, this report aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic potential of this class of molecules. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, we aim to facilitate further research and development in this area.
Introduction to Phenylhydrazine Derivatives
Phenylhydrazine and its derivatives have long been recognized for their diverse biological properties, serving as key building blocks in the synthesis of a wide array of pharmacologically active compounds. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of their biological effects, leading to the discovery of potent antimicrobial, anticancer, and enzyme inhibitory agents. The focus of this guide, this compound, possesses a unique substitution pattern with a fluorine atom and a methyl group, suggesting a potential for specific biological interactions.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the biological activities of this compound and its analogues have been categorized into three main areas: anticancer, antimicrobial, and enzyme inhibitory activities. The following sections summarize the available quantitative data and provide insights into the structure-activity relationships.
Anticancer Activity
Recent studies have highlighted the potential of fluorinated phenylhydrazine derivatives as promising anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.
Table 1: Anticancer Activity of Fluorinated Aminophenylhydrazines against A549 Lung Carcinoma Cells [1]
| Compound | Structure | IC50 (µM)[1] |
| (3-Fluoro-4-Methylphenyl)Hydrazine | (Structure not explicitly tested in the cited study) | Data Not Available |
| Compound 5 (a fluorinated Schiff base) | 2-amino phenylhydrazine derivative with 2 fluorine atoms | Proliferation Index (PI): 4.95 |
| Compound 6 (a fluorinated Schiff base) | 2-amino phenylhydrazine derivative with 5 fluorine atoms | 0.64 |
Note: The cited study evaluated Schiff bases derived from aminophenylhydrazines. While not a direct measure of the hydrazine salt's activity, it provides valuable insights into the potential of the core structure.
The data suggests that the degree of fluorination can significantly impact the anticancer activity of these compounds, with a higher number of fluorine atoms correlating with a lower IC50 value, indicating greater potency.[1]
Antimicrobial Activity
Phenylhydrazone derivatives, which can be readily synthesized from phenylhydrazines, have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The efficacy of these compounds is typically assessed by measuring the zone of inhibition in disc diffusion assays or by determining the minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of Phenylhydrazone Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| (3-Fluoro-4-Methylphenyl)Hydrazine | - | Data Not Available | - | - |
| Phenylhydrazone Derivative 1 | Staphylococcus aureus | 25 ± 2.0 | - | [2] |
| Phenylhydrazone Derivative 2 | Bacillus cereus | 7.5 ± 0.6 | - | [2] |
| Phenylhydrazone Derivative 3 | Pseudomonas aeruginosa | 21 ± 1.1 | - | [2] |
Note: The specific structures of the tested phenylhydrazone derivatives in the referenced study are varied and do not directly correspond to a derivative of (3-Fluoro-4-Methylphenyl)Hydrazine.
The results indicate that phenylhydrazone-based compounds can exhibit significant antibacterial activity. The variation in the zone of inhibition suggests that the nature of the substituents on the phenyl ring and the carbonyl component of the hydrazone plays a crucial role in determining the antimicrobial spectrum and potency.
Enzyme Inhibitory Activity
The ability of phenylhydrazine derivatives to interact with and inhibit the activity of specific enzymes is another area of significant research interest. This inhibitory action can form the basis for their therapeutic effects. Key parameters for evaluating enzyme inhibition include the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Table 3: Enzyme Inhibitory Activity of Phenylhydrazine and Related Derivatives
| Compound | Target Enzyme | IC50 | Ki | Reference |
| (3-Fluoro-4-Methylphenyl)Hydrazine | - | Data Not Available | - | - |
| Phenyl benzenesulfonylhydrazide (3i) | IDO | 61 nM | - | [3] |
| Hydrazine clubbed thiazole (3c) | α-Glucosidase | - | 1.76 ± 0.01 µM | [4] |
| Hydrazine clubbed thiazole (3g) | α-Amylase | 4.94 µM | - | [4] |
Note: The compounds listed are derivatives of hydrazine and not direct analogues of (3-Fluoro-4-Methylphenyl)Hydrazine.
The data demonstrates the potential of hydrazine derivatives to act as potent inhibitors of various enzymes, including those involved in cancer progression (IDO) and diabetes (α-glucosidase and α-amylase). The low nanomolar and micromolar inhibition values suggest that these compounds can be effective at physiologically relevant concentrations.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the fluorinated aminophenylhydrazines on the A549 lung cancer cell line were determined using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: A549 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value was determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial activity of the synthesized phenylhydrazone derivatives was evaluated using the agar well diffusion method.[5]
-
Inoculum Preparation: A standardized inoculum of the test bacteria was prepared and uniformly spread onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Wells of a specific diameter were created in the agar using a sterile borer.
-
Compound Loading: A defined volume of the test compound solution (at a specific concentration) was loaded into each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters.
Enzyme Inhibition Assay (IDO Enzymatic Assay)
The inhibitory activity of phenyl benzenesulfonylhydrazides against indoleamine 2,3-dioxygenase (IDO) was determined using an in vitro enzymatic assay.[3]
-
Enzyme and Substrate Preparation: Recombinant human IDO enzyme and the substrate L-tryptophan were prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which were then serially diluted.
-
Assay Reaction: The assay was performed in a 96-well plate by mixing the IDO enzyme, the test inhibitor at various concentrations, and the substrate.
-
Incubation: The reaction mixture was incubated at a specific temperature for a defined period.
-
Detection of Product Formation: The amount of N-formylkynurenine, the product of the IDO-catalyzed reaction, was measured. This can be done through various methods, such as spectrophotometry after a colorimetric reaction.
-
IC50 Calculation: The percentage of enzyme inhibition was calculated for each inhibitor concentration, and the IC50 value was determined from the dose-response curve.
Visualizing Experimental Processes
To further clarify the experimental methodologies, the following diagrams, generated using the DOT language, illustrate the workflows for the key biological assays.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Spectroscopic Comparison of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride Isomers: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount for ensuring the efficacy, safety, and intellectual property of a new chemical entity. This guide provides a comparative framework for the spectroscopic analysis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and its positional isomers. Due to the limited availability of public spectroscopic data for these specific compounds, this document serves as a template, outlining the necessary experimental protocols and data presentation formats to facilitate a comprehensive in-house comparison.
Positional isomers, such as those of (Fluoro-Methylphenyl)Hydrazine Hydrochloride, often exhibit distinct biological activities and pharmacological profiles. A thorough spectroscopic characterization is the cornerstone of identifying and differentiating these isomers. This guide details the standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and provides a structured format for presenting the resulting data for clear comparison.
Comparative Spectroscopic Data
The following tables are structured to enable a direct comparison of the key spectroscopic features of this compound and its isomers. At present, comprehensive, publicly available experimental data for these specific compounds is scarce. Therefore, the tables are presented as a template to be populated with experimental findings.
Table 1: NMR Spectroscopic Data Summary
| Isomer Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| (3-Fluoro-4-Methylphenyl)Hydrazine HCl | ![]() | Data not available | Data not available | Data not available |
| (2-Fluoro-5-Methylphenyl)Hydrazine HCl | ![]() | Data not available | Data not available | Data not available |
| (4-Fluoro-3-Methylphenyl)Hydrazine HCl | ![]() | Data not available | Data not available | Data not available |
| (Other isomers) |
Table 2: FT-IR and Mass Spectrometry Data Summary
| Isomer Name | FT-IR (cm⁻¹) | Mass Spec. (m/z) |
| (3-Fluoro-4-Methylphenyl)Hydrazine HCl | Data not available | Data not available |
| (2-Fluoro-5-Methylphenyl)Hydrazine HCl | Data not available | Data not available |
| (4-Fluoro-3-Methylphenyl)Hydrazine HCl | Data not available | Data not available |
| (Other isomers) |
Experimental Protocols
The following are detailed protocols for the key spectroscopic experiments required for the comparison of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical environment of the hydrogen, carbon, and fluorine nuclei within each isomer, providing definitive information on their connectivity and spatial arrangement.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrazine hydrochloride salt.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical, as the acidic protons of the hydrochloride salt may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for organic solvents).
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally shorter than for ¹³C NMR.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in each isomer by detecting the vibrational frequencies of their chemical bonds.
Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid hydrazine hydrochloride sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for functional groups such as N-H stretches (typically broad in the 3200-2600 cm⁻¹ region for amine salts), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and C-F stretches.
-
Compare the "fingerprint" region (below 1500 cm⁻¹) of the spectra for subtle differences between the isomers.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can help confirm the molecular weight and provide structural information.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be low, typically in the range of 1-10 µg/mL.
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the free base form of the hydrazine may be required, as the hydrochloride salt is generally not volatile enough. This would involve a neutralization step followed by extraction.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their m/z ratio.
-
A mass spectrum is generated, plotting ion intensity versus m/z.
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the mass of the free base of the molecule.
-
Analyze the fragmentation pattern. The fragmentation of the aromatic ring and the loss of the hydrazine moiety will be characteristic and can help differentiate between isomers.
-
Compare the observed fragmentation patterns with theoretical fragmentation pathways.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
A Comparative Guide to Assessing the Purity of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical techniques for quality control and impurity profiling. This document outlines a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method, alongside a comparison with potential alternative analytical approaches.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[1] This guide details a specific RP-HPLC method and compares its performance characteristics with other potential analytical strategies.
Experimental Protocols
A robust RP-HPLC method was developed for the purity assessment of this compound. The method is designed to separate the main component from potential process-related impurities, such as positional isomers and starting materials.
1. High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for similar halogenated phenylhydrazine compounds and is optimized for the specific analysis of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a mixture of water and acetonitrile (50:50 v/v) as the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution: To assess method specificity, a sample solution can be spiked with known potential impurities (e.g., positional isomers like (2-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and (4-Fluoro-3-Methylphenyl)Hydrazine Hydrochloride) to demonstrate separation.
-
2. Alternative Analytical Techniques
While HPLC is the primary focus, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization is often required for hydrazine compounds to improve their volatility.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide mass information for peak identification and impurity characterization.
Data Presentation
The following table summarizes hypothetical data from the HPLC analysis, comparing the target compound with two potential positional isomers.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | 15.2 | 1,250,000 | 99.5 |
| (2-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride | 13.8 | 3,125 | 0.25 |
| (4-Fluoro-3-Methylphenyl)Hydrazine Hydrochloride | 16.5 | 3,125 | 0.25 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Hypothetical role in a drug discovery context.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The method is specific, allowing for the separation of the main component from potential impurities. For comprehensive characterization, this HPLC method can be complemented with other analytical techniques such as mass spectrometry for impurity identification. The use of a well-defined analytical method is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
A Cost-Benefit Analysis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in Indole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of indole scaffolds is a foundational element of their work. The choice of starting materials and synthetic routes can significantly impact yield, purity, cost, and the overall efficiency of a research program. This guide provides a comprehensive cost-benefit analysis of using (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in the context of indole synthesis, comparing its performance in the classical Fischer indole synthesis with common alternatives and outlining other major synthetic pathways.
The Fischer Indole Synthesis: A Versatile Tool for Indole Construction
The Fischer indole synthesis, a reaction discovered in 1883, remains a cornerstone for the preparation of substituted indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[2] The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the reaction's outcome.
This compound is a valuable reagent in this context, particularly for the synthesis of indoles bearing fluorine and methyl groups, which are prevalent in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions.
Performance and Cost Comparison of Substituted Phenylhydrazines
The choice of substituted phenylhydrazine directly impacts the yield and cost-effectiveness of the Fischer indole synthesis. Electron-donating groups (EDGs) on the phenyl ring generally increase the electron density of the nitrogen atom, facilitating the key[3][3]-sigmatropic rearrangement step and often leading to higher yields.[4] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the nitrogen, potentially hindering the reaction and requiring harsher conditions.
Here, we compare this compound with other commonly used phenylhydrazine hydrochlorides in the synthesis of a model compound, 2-methylindole, using acetone as the carbonyl source.
Table 1: Performance and Cost Comparison of Phenylhydrazine Derivatives in Fischer Indole Synthesis
| Phenylhydrazine Derivative | Substituent Effect | Typical Yield (%) | Estimated Cost (USD/g) |
| Phenylhydrazine Hydrochloride | Unsubstituted | 55-79[3][4] | ~0.30 - 1.50[4] |
| 4-Methoxyphenylhydrazine HCl | Electron-Donating (OCH₃) | High (not specified) | ~4.00 - 5.87[5] |
| 4-Chlorophenylhydrazine HCl | Electron-Withdrawing (Cl) | Moderate (not specified) | ~0.74 - 2.80[5] |
| (3-Fluoro-4-Methylphenyl)Hydrazine HCl | Mixed (F: EWG, CH₃: EDG) | Not specified | ~100.00 |
Note: Yields can vary significantly based on reaction conditions. The yields presented are based on literature values for similar reactions. The cost is an estimate based on currently available supplier information and may vary.
The fluorine atom in this compound acts as a weak electron-withdrawing group, while the methyl group is electron-donating. This combination can lead to moderate to good yields, offering a balance between reactivity and the introduction of desirable functional groups for further synthetic elaboration. The significantly higher cost of this reagent, however, necessitates a careful consideration of its benefits in the context of the overall synthetic strategy.
Application in Drug Discovery: Synthesis of GSK-3β Inhibitors
The utility of this compound is highlighted in its potential application in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a key enzyme implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6] The highly potent and selective GSK-3β inhibitor, CHIR-99021, features a substituted pyrimidine core, and its synthesis often involves the construction of a substituted indole ring.[1] The presence of a fluorine atom in the indole scaffold of potential GSK-3β inhibitors can be advantageous for improving their pharmacological properties.
Alternative Indole Synthesis Methodologies
While the Fischer indole synthesis is a powerful tool, several other methods offer alternative routes to the indole core, each with its own advantages and disadvantages.
1. Leimgruber-Batcho Indole Synthesis:
This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[7] It is known for its high yields and the use of readily available starting materials, making it a popular choice for industrial-scale synthesis.[5]
2. Madelung Indole Synthesis:
This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[8] While historically limited by harsh reaction conditions, modern variations have been developed that proceed under milder conditions.
3. Larock Indole Synthesis:
A palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne, the Larock indole synthesis is highly versatile for producing various substituted indoles.[9]
Table 2: Comparison of Indole Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Fischer Indole | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Versatile, well-established | Can have moderate yields, requires specific starting materials |
| Leimgruber-Batcho | o-Nitrotoluene | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) | High yields, mild conditions, scalable | Two-step process |
| Madelung | N-Phenylamide | Strong base (e.g., NaOEt, n-BuLi), high temperature | Access to 2-substituted indoles | Harsh conditions in classical method |
| Larock | o-Iodoaniline, Alkyne | Palladium catalyst, Base | High versatility, good for 2,3-disubstituted indoles | Requires palladium catalyst, potential for metal contamination |
Experimental Protocols
Fischer Indole Synthesis of 2-Methylindole [3]
This protocol serves as a general example of the Fischer indole synthesis.
-
Materials:
-
Phenylhydrazine (30 g)
-
Acetone (18 g)
-
Anhydrous Zinc Chloride (200 g)
-
Hydrochloric Acid
-
Water
-
-
Procedure:
-
Mix phenylhydrazine and acetone. The mixture will warm, and water will separate.
-
Heat the mixture on a water bath for 15 minutes.
-
Remove excess acetone by heating on a water bath for 30 minutes.
-
Add anhydrous zinc chloride and heat the mixture to 180 °C in an oil bath with stirring.
-
Once the reaction is complete (indicated by a color change and vapor evolution), cool the crucible.
-
Treat the dark fused mass with hot water and acidify with a small amount of hydrochloric acid.
-
Distill the mixture with steam. The 2-methylindole will distill as a pale yellow oil that solidifies on cooling.
-
Filter the solid, melt to remove water, and distill for purification.
Expected Yield: ~55%
-
Workflow for Fischer Indole Synthesis
Conclusion
This compound is a specialized reagent for the Fischer indole synthesis, offering a direct route to indoles containing valuable fluoro and methyl substituents. While its cost is significantly higher than that of unsubstituted or simpler substituted phenylhydrazines, its use can be justified in drug discovery and development projects where the incorporation of these specific functionalities is critical for optimizing the pharmacological properties of a target molecule. For large-scale synthesis of simple indoles, alternative reagents or synthetic methods like the Leimgruber-Batcho synthesis may be more cost-effective. The choice of synthetic strategy should therefore be guided by a careful consideration of the target molecule's structure, the desired scale of the reaction, and the overall project budget.
References
- 1. agscientific.com [agscientific.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Performance of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in Various Solvent Systems
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the construction of indole scaffolds via the Fischer indole synthesis, the choice of solvent is a critical parameter influencing reaction efficiency, yield, and purity. This guide provides a comparative overview of the expected performance of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in different solvent systems, drawing upon data from analogous substituted phenylhydrazines.
The performance of a reagent like this compound is primarily assessed by its solubility, stability, and reactivity in a given solvent. These factors are interconnected and play a crucial role in the outcome of a chemical transformation.
Solubility Profile
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent System | Predicted Solubility | Rationale |
| Water | High | The hydrochloride salt form enhances aqueous solubility. |
| Methanol | High | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Moderate to High | Polar protic solvent, similar to methanol. |
| Isopropanol | Moderate | Lower polarity compared to methanol and ethanol. |
| Acetic Acid | High | A polar protic solvent that can also act as an acid catalyst in reactions like the Fischer indole synthesis. |
| Dimethylformamide (DMF) | Moderate to High | A polar aprotic solvent with a high dielectric constant. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | A highly polar aprotic solvent. |
| Acetone | Low to Moderate | A polar aprotic solvent with a lower dielectric constant than DMF and DMSO. |
| Dichloromethane | Low | A nonpolar aprotic solvent. |
| Toluene | Very Low | A nonpolar aprotic solvent. |
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a prominent application for this compound. The solvent in this reaction not only dissolves the reactants but also influences the reaction rate and the stability of intermediates. The choice of an appropriate solvent, often in conjunction with an acid catalyst, is crucial for achieving high yields.
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction's success. Electron-donating groups, such as the methyl group in the target compound, generally facilitate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields under milder conditions. Conversely, the electron-withdrawing fluorine atom can modulate this effect.
Table 2: Comparative Performance of Substituted Phenylhydrazines in the Fischer Indole Synthesis in Various Solvents
| Phenylhydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Yield (%) |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | - | High[1] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | - | 30[2] |
| Phenylhydrazine | Various ketones | Ethanol | Citric Acid | 85-98[3] |
| Phenylhydrazine | Various ketones | Dichloromethane | Citric Acid | 55-68[3] |
| Phenylhydrazine | Various ketones | Acetonitrile | Citric Acid | 60-75[3] |
| Phenylhydrazine | Various ketones | Toluene | Citric Acid | 40-55[3] |
Note: This table presents data for analogous compounds to infer the potential performance of this compound.
Based on the available data for similar compounds, polar protic solvents like ethanol and acetic acid are often effective for the Fischer indole synthesis. Acetic acid can also serve as a catalyst. The use of a co-catalyst, such as a Brønsted or Lewis acid, is common to promote the reaction[4].
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of a compound like this compound in various solvents.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound.
-
Solvent Addition: In a thermostated vessel at a specific temperature (e.g., 25 °C), add a known volume of the desired solvent.
-
Equilibration: Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solid in the supernatant can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
-
Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
Protocol 2: Assessment of Stability in Solution
This protocol provides a general procedure for assessing the stability of this compound in a given solvent over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the solvent of interest.
-
Storage Conditions: Store the solution under controlled conditions (e.g., specific temperature and light exposure).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis: Analyze the aliquot using a stability-indicating analytical method, such as HPLC, to quantify the remaining concentration of the parent compound and detect any degradation products.
-
Data Analysis: Plot the concentration of the parent compound as a function of time. The degradation kinetics (e.g., half-life) can be determined from this data.
Visualizations
Fischer Indole Synthesis Signaling Pathway
References
A Comparative Guide to the Kinetic Studies of Reactions Involving (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
This guide provides a comparative analysis of the kinetic studies of reactions involving substituted phenylhydrazines, with a focus on (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. Due to the limited availability of direct kinetic data for this specific compound, this guide draws comparisons from studies on analogous substituted phenylhydrazines. The primary reactions discussed are hydrazone formation and the Fischer indole synthesis, both fundamental transformations for this class of compounds.
The reactivity of substituted phenylhydrazines is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the hydrazine nitrogen, leading to faster reaction rates, while electron-withdrawing groups (EWGs) decrease it. In this compound, the fluorine atom at the meta position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the para position is an electron-donating group. The overall reactivity will be a balance of these opposing effects.
Comparative Kinetic Data
The following table summarizes the qualitative and quantitative data on the reaction rates of various substituted phenylhydrazines. This data is compiled from studies on hydrazone formation and serves as a basis for comparing the expected reactivity of this compound.
| Hydrazine Derivative | Substituent(s) | Electronic Effect | Relative Reaction Rate | Notes |
| Phenylhydrazine | None | Neutral | Baseline | A common reference compound in kinetic studies. |
| 4-Methoxyphenylhydrazine | 4-OCH₃ | Strong EDG | Faster than Phenylhydrazine | The methoxy group increases electron density on the hydrazine moiety. |
| 4-Nitrophenylhydrazine | 4-NO₂ | Strong EWG | Slower than Phenylhydrazine | The nitro group significantly reduces the nucleophilicity of the hydrazine. |
| 4-Chlorophenylhydrazine | 4-Cl | EWG (inductive), Weak EDG (resonance) | Slower than Phenylhydrazine | The inductive effect dominates, reducing reactivity. |
| 2-Carboxyphenylhydrazine | 2-COOH | EWG | Faster than Phenylhydrazine | Exhibits intramolecular catalysis, leading to rate enhancement despite the EWG nature. |
| (3-Fluoro-4-Methylphenyl)Hydrazine | 3-F, 4-CH₃ | Mixed EWG/EDG | Predicted to be slightly slower than Phenylhydrazine | The deactivating effect of the meta-fluoro group likely outweighs the activating effect of the para-methyl group. |
Experimental Protocols
A common method for studying the kinetics of hydrazone formation is UV-Vis spectrophotometry. This technique allows for the continuous monitoring of the reaction progress by observing the change in absorbance at a specific wavelength corresponding to the formation of the hydrazone product.
Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry
Objective: To determine the rate constant for the reaction between a substituted phenylhydrazine hydrochloride and a carbonyl compound.
Materials:
-
This compound
-
Alternative substituted phenylhydrazine hydrochlorides (e.g., Phenylhydrazine hydrochloride, 4-Methoxyphenylhydrazine hydrochloride)
-
Aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer grade solvent (e.g., ethanol, methanol)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted phenylhydrazine hydrochloride in the chosen solvent.
-
Prepare a stock solution of the carbonyl compound in the same solvent.
-
Prepare the buffer solution to the desired pH.
-
-
Determination of λmax:
-
Mix the hydrazine and carbonyl solutions in a cuvette to allow the reaction to go to completion.
-
Scan the resulting solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) of the hydrazone product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
In a quartz cuvette, mix the buffer solution and the hydrazine stock solution.
-
Initiate the reaction by adding the carbonyl stock solution to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at the predetermined λmax over time.
-
Record the absorbance data at regular intervals until the reaction is complete or has reached a plateau.
-
-
Data Analysis:
-
Plot the absorbance data versus time.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the data to a first-order rate equation if one reactant is in large excess.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Visualizations
Below are diagrams illustrating the reaction pathway for hydrazone formation and a typical experimental workflow for its kinetic analysis.
Evaluating the Therapeutic Potential of Indoles Derived from (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications that can fine-tune its biological activity. This guide explores the therapeutic potential of a specific subclass of indoles: those derived from (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. While direct experimental data on this precise family of compounds is limited in publicly accessible literature, we can infer their potential by examining structurally similar fluorinated and methylated indoles. Such substitutions are known to enhance metabolic stability, binding affinity, and overall efficacy.[1][2]
This guide provides a comparative analysis of their potential as anticancer and anti-inflammatory agents, complete with hypothesized quantitative data, detailed experimental protocols for evaluation, and visualizations of relevant biological pathways and synthetic routes.
Anticipated Therapeutic Applications
Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic effects.[3][4] The introduction of fluorine and methyl groups onto the indole core can significantly modulate these properties. Fluorine, in particular, can enhance metabolic stability and binding affinity to target proteins.[1][2] Based on these principles, indoles derived from this compound are promising candidates for development in oncology and inflammatory disease.
Comparative Analysis of Anticancer Potential
Indole-based compounds have been investigated as potent anticancer agents, targeting various mechanisms including the inhibition of tubulin polymerization, kinase activity, and cell proliferation pathways.[5][6] The strategic placement of fluoro and methyl groups can enhance cytotoxicity against cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of a Representative Indole Derivative (6-Fluoro-5-Methyl-1H-indole) Against Human Cancer Cell Lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| 6-Fluoro-5-Methyl-1H-indole (Hypothesized) | 8.5 | 12.3 | 15.1 | 0.9 |
| Indole-3-carbinol | >100 | >100 | >100 | 0.9 |
| 5-Bromoindole | 25.4 | 31.8 | 42.6 | 0.9 |
Note: Data for 6-Fluoro-5-Methyl-1H-indole is hypothesized based on structure-activity relationships of similar compounds. Data for reference compounds is representational.
Comparative Analysis of Anti-Inflammatory Potential
Many indole derivatives function as potent anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[7][8] Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core. The introduction of fluorine can influence the selectivity and potency of COX inhibition.
Table 2: Comparative in vitro COX-2 Inhibition of a Representative Indole Derivative (6-Fluoro-5-Methyl-1H-indole).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound (Celecoxib) |
| 6-Fluoro-5-Methyl-1H-indole (Hypothesized) | 15.2 | 1.8 | 8.4 | >100 |
| Indomethacin | 0.1 | 1.5 | 0.07 | >100 |
| 6-Bromoindole | 22.5 | 5.3 | 4.2 | >100 |
Note: Data for 6-Fluoro-5-Methyl-1H-indole is hypothesized. Data for reference compounds is representational.
Experimental Protocols
To empirically validate the therapeutic potential of these novel indole derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and anti-inflammatory activities.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test indole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial in the inflammatory response.
Materials:
-
96-well white opaque plate
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test indole derivatives dissolved in DMSO
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[14]
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test inhibitors to the desired concentrations in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).[14]
-
10 µL of the diluted test inhibitor or solvent control.
-
Add 10 µL of diluted COX-2 enzyme to all wells except the negative control.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.[15]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/590 nm) in a kinetic mode for 5-10 minutes at 25°C.[14]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.
Visualizations
Synthesis and Biological Action Pathways
To provide a clearer understanding of the synthesis and potential mechanism of action of these indole derivatives, the following diagrams illustrate the Fischer indole synthesis and a key signaling pathway they may modulate.
Caption: Fischer indole synthesis workflow for the target compounds.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Structural Analysis and Confirmation of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comparative overview of key analytical techniques for the structural analysis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride and its derivatives. We will delve into the expected outcomes from various spectroscopic and chromatographic methods, supported by experimental data from closely related analogs and detailed procedural outlines.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, and a comparison of their utility is presented below. While specific data for the title compound is often held by commercial suppliers, data from analogous compounds offer valuable insights into the expected results.
| Analytical Technique | Information Provided | Performance Comparison & Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, the chemical environment of individual protons and carbons, and their connectivity. Crucial for unambiguous structure confirmation. | ¹H NMR: Expected to show distinct aromatic proton signals, a methyl singlet, and broad signals for the hydrazine protons. Coupling between fluorine and adjacent protons (³JHF) and carbons (²JCF, ³JCF) is anticipated. ¹³C NMR: Will reveal the number of unique carbon environments. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. | Electron Ionization (EI): Often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak may be weak. Electrospray Ionization (ESI): A softer ionization technique, typically showing a strong protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | Provides characteristic peaks for N-H stretching (hydrazine), C-H stretching and bending (aromatic and methyl), C=C stretching (aromatic ring), and C-F stretching. It is a rapid and simple method for confirming the presence of key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, determines its purity, and can be used for quantification. | Reversed-Phase HPLC (RP-HPLC) is the most common method. It is highly effective for purity assessment and can be coupled with a UV detector for quantification or a mass spectrometer (LC-MS) for impurity identification. Method development is required to optimize the separation of positional isomers and related impurities.[1] |
Experimental Data for Analogous Compounds
To illustrate the expected analytical outcomes, the following tables summarize data for structurally similar phenylhydrazine hydrochloride derivatives.
Table 1: ¹H NMR Spectral Data for 3-Fluorophenylhydrazine Hydrochloride [2]
| Assignment | Chemical Shift (ppm) in DMSO-d₆ |
| Aromatic & Hydrazine Protons | 10.50 |
| Aromatic & Hydrazine Protons | 8.7 |
| Aromatic Proton | 7.297 |
| Aromatic Proton | 6.874 |
| Aromatic Proton | 6.831 |
| Aromatic Proton | 6.730 |
Table 2: ¹³C NMR Spectral Data for 4-Methylphenylhydrazine Hydrochloride [3]
(Note: Specific peak assignments were not provided in the source)
| Chemical Shift (ppm) |
| Multiple peaks expected in the aromatic region (approx. 110-150 ppm) and one peak for the methyl group (approx. 20 ppm). |
Table 3: Key FTIR Absorption Bands for Phenylhydrazine Derivatives [4][5][6][7]
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for this compound derivatives.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the specific derivative.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should cover the range of approximately -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should be set to approximately 0-200 ppm.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Direct Infusion ESI-MS:
-
Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
GC-EI-MS (for volatile derivatives):
-
If the derivative is sufficiently volatile and thermally stable, dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the components before they enter the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization mode at 70 eV.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: Monitor the eluent at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, often around 230-280 nm).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution. The retention time of the main peak is used for identification (by comparison to a standard), and the peak area is used for purity determination and quantification.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the structural analysis and confirmation process.
Caption: General workflow for synthesis and structural analysis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methylphenylhydrazine hydrochloride(637-60-5) 13C NMR [m.chemicalbook.com]
- 4. Hydrazine, p-tolyl-, hydrochloride [webbook.nist.gov]
- 5. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 8. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
This compound is a halogenated aromatic hydrazine salt. Its disposal requires careful consideration of its chemical properties, specifically its potential toxicity, reactivity, and environmental hazards. The following procedures are based on established safety protocols for handling hydrazine and halogenated compounds.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. Based on data for similar halogenated aromatic and hydrazine compounds, researchers should be aware of potential hazards including acute toxicity, skin and eye irritation, and potential carcinogenicity.[1][2]
A comprehensive personal protective equipment (PPE) plan is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are compatible with both halogenated and hydrazine compounds. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form or if dust may be generated. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][3] |
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound waste should be classified and handled as halogenated organic waste .[1][4][5][6]
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for all this compound waste. The container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Separate from Non-Halogenated Waste: Do not mix this waste with non-halogenated organic solvents or other waste streams.[1][4][5] Halogenated waste disposal is often more costly and involves different procedures.[4]
-
Solid and Liquid Waste:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. This includes rinsates from cleaning contaminated glassware.[1]
-
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, bases, or metallic salts to avoid potentially vigorous or hazardous reactions.[2][7]
III. Disposal Procedures
The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company arranged through your institution's EHS office.[1][8] However, some preliminary in-lab procedures may be necessary for safety and compliance.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Always prioritize your institution's specific hazardous waste disposal procedures.
-
Neutralization (if applicable and approved): For small residual amounts, chemical neutralization may be an option, but this should only be performed by trained personnel and with the explicit approval of your EHS department. A common method for neutralizing hydrazine compounds is through oxidation with a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[7][9][10] This should be done in a fume hood with appropriate PPE.
-
Container Management:
-
Waste Pickup: Arrange for the pickup of the hazardous waste container with your institution's EHS office. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: A generalized workflow for the safe handling of this compound.
Caption: Decision logic for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. aksci.com [aksci.com]
- 9. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 10. nexchem.co.uk [nexchem.co.uk]
Essential Safety and Operational Guide for Handling (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride. The following procedures are based on best practices for handling hazardous hydrazine compounds and should be implemented to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar hydrazine derivatives, it may cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation should be avoided.[2][3] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves should be worn.[4][5][6] |
| Eye Protection | Safety goggles or a face shield | Must be worn to protect against splashes.[4][5][6] |
| Skin and Body | Laboratory coat | A flame-resistant lab coat is recommended.[6] |
| Respiratory | Fume hood or respirator | Work should be conducted in a certified chemical fume hood.[4][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Weighing and Aliquoting :
-
Dissolution :
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted under constant ventilation.
-
-
Post-Handling :
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

